2,4-Dichloro-7-nitroquinazoline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,4-dichloro-7-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUFSSBJSUBKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304090 | |
| Record name | 2,4-Dichloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-65-8 | |
| Record name | 2,4-Dichloro-7-nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dichloro-7-nitroquinazoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of 2,4-Dichloro-7-nitroquinazoline. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development by consolidating available data, outlining experimental methodologies, and visualizing relevant biological pathways.
Core Chemical Properties
This compound is a substituted quinazoline derivative with the chemical formula C₈H₃Cl₂N₃O₂. The presence of two chlorine atoms and a nitro group on the quinazoline scaffold imparts distinct chemical reactivity and potential for further functionalization, making it an interesting building block in medicinal chemistry.
Physicochemical Data
Quantitative physicochemical data for this compound is summarized in the table below. It is important to note that while some data for the target compound is available, other parameters are often inferred from closely related analogs due to a lack of specific experimental determination for this particular isomer.
| Property | Value | Source |
| CAS Number | 129112-65-8 | [1] |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | N/A |
| Molecular Weight | 244.03 g/mol | N/A |
| Melting Point | 148-150 °C | N/A |
| Boiling Point | 250-270 °C (at 10 Torr) | N/A |
| Density (Predicted) | 1.674±0.06 g/cm³ | N/A |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | N/A |
Solubility Profile
The solubility of this compound in various solvents has not been extensively documented. However, based on the properties of structurally similar compounds like 2,4-dichloro-7-fluoro-6-nitroquinazoline, a general solubility profile can be anticipated.[2] The high lipophilicity suggested by its structure indicates poor solubility in aqueous solutions. It is expected to exhibit good solubility in polar aprotic organic solvents.
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous | Poor | High lipophilicity and limited hydrogen bonding potential.[2] |
| Polar Aprotic (e.g., DMF, DMSO) | Good | Favorable dipole-dipole interactions.[2] |
| Non-polar Organic (e.g., Toluene, Hexane) | Moderate to Low | Dependent on specific solvent-solute interactions. |
Spectral Characterization
Expected ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.
Expected ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the chlorine atoms and the nitro group, as well as the carbons within the heterocyclic ring, will exhibit characteristic chemical shifts.
Expected IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (quinazoline ring) | ~1610-1645 |
| C=C (aromatic) | ~1540-1550 |
| NO₂ (asymmetric stretch) | ~1520-1530 |
| NO₂ (symmetric stretch) | ~1320-1330 |
| C-Cl | ~700-800 |
| C-H (aromatic) | ~3080-3100 |
Expected Mass Spectrum
Mass spectrometry analysis should confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. For 4,7-dichloro-6-nitroquinazoline, an [M+H]⁺ peak at m/z 244.0 and 246.0 is observed, consistent with the presence of two chlorine isotopes.[3] A similar isotopic pattern would be expected for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized methodologies based on the synthesis of related quinazoline derivatives, which can be adapted by researchers.
Synthesis of Dichloro-Nitroquinazoline Derivatives
A common synthetic route to dichlorinated nitroquinazolines involves a multi-step process starting from a substituted anthranilic acid.[3][4]
Step 1: Formation of the Quinazolinone Core A substituted 2-aminobenzoic acid is reacted with formamide at elevated temperatures to yield the corresponding quinazolin-4(3H)-one.
Step 2: Nitration The quinazolinone is then nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring portion of the molecule.
Step 3: Chlorination The final step involves the conversion of the hydroxyl group at position 4 and the hydrogen at position 2 to chlorine atoms. This is typically achieved by heating the nitroquinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[3][4]
Illustrative Experimental Workflow for Synthesis
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Acquisition: Obtain the mass spectrum, ensuring to observe the isotopic pattern for chlorine.
-
Analysis: Confirm the molecular weight and analyze the fragmentation pattern for structural elucidation.
Biological Activity and Signaling Pathways
Specific biological studies on this compound are not extensively reported. However, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5]
Anticancer Potential
Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. A prominent target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR).
Generalized EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
Conclusion
This compound represents a chemical entity with significant potential for the development of novel therapeutic agents, owing to its versatile chemical nature. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information and data from closely related structures. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound and to explore its potential applications in drug discovery and development. Researchers are encouraged to use the provided methodologies as a starting point for their own investigations.
References
- 1. This compound(129112-65-8) 1H NMR [m.chemicalbook.com]
- 2. Buy 2,4-Dichloro-7-fluoro-6-nitroquinazoline | 1007308-75-9 [smolecule.com]
- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2,4-Dichloro-7-nitroquinazoline (CAS 129112-65-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dichloro-7-nitroquinazoline, a key intermediate in synthetic organic chemistry with potential applications in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and reactivity, offering a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a chlorinated and nitrated quinazoline derivative. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 129112-65-8 | |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | |
| Molecular Weight | 244.03 g/mol | |
| Melting Point | 148-150 °C | |
| Boiling Point | 250-270 °C (at 10 Torr) | |
| Predicted Density | 1.674 ± 0.06 g/cm³ | |
| Appearance | Not specified, likely a solid at room temperature given the melting point. | |
| Solubility | Expected to have low solubility in water and better solubility in organic solvents like DMF and DMSO. |
Synthesis
-
Condensation: Formation of a quinazolinone ring system.
-
Nitration: Introduction of a nitro group onto the quinazoline core.
-
Chlorination: Conversion of the hydroxyl groups to chloro groups.
A plausible synthetic workflow for this compound is depicted below.
Figure 1. A proposed synthetic workflow for this compound.
Experimental Protocol (Adapted from the synthesis of 4,7-dichloro-6-nitroquinazoline): [1][2]
Step 1: Synthesis of 7-Nitro-2,4(1H,3H)-quinazolinedione
-
A mixture of 2-amino-4-nitrobenzoic acid and a suitable cyclizing agent (e.g., urea or potassium cyanate) in a high-boiling solvent is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
Step 2: Synthesis of this compound
-
7-Nitro-2,4(1H,3H)-quinazolinedione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is heated to reflux for several hours.
-
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed thoroughly with water, and dried to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent.
Spectroscopic Data
While specific spectra for this compound are not publicly available, spectroscopic data is reportedly available from commercial suppliers.[3] Based on the structure and data for similar compounds, the expected spectral characteristics are as follows:
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets or distinct doublets and triplets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the substitution pattern. |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-160 ppm. The carbons attached to the nitrogen and chlorine atoms will have distinct chemical shifts. The carbon bearing the nitro group will also be significantly shifted. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (244.03 g/mol ). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks with a specific intensity ratio. Fragmentation patterns would involve the loss of Cl, NO₂, and other small fragments. |
| IR Spec. | Characteristic peaks for the C=N and C=C stretching vibrations of the quinazoline ring are expected in the 1650-1450 cm⁻¹ region. Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) should be present around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-Cl stretching vibrations will appear in the fingerprint region. |
Reactivity and Chemical Behavior
The 2,4-dichloroquinazoline core is highly reactive towards nucleophiles. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution.
-
Regioselectivity: The C4 position is generally more reactive towards nucleophilic attack under milder conditions compared to the C2 position. This allows for selective functionalization of the quinazoline ring.
-
Nucleophilic Substitution: A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloro substituents to generate a diverse library of substituted quinazoline derivatives.
An example of a typical nucleophilic substitution reaction is provided below.
Figure 2. Regioselective nucleophilic substitution at the C4 position.
Biological Activity and Applications in Drug Discovery
While there is no specific biological data available for this compound itself, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). Several FDA-approved cancer drugs, like gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[4] The presence of the dichloro and nitro functionalities on the quinazoline ring makes this compound an attractive starting material for the synthesis of novel potential anticancer agents.
-
Anti-inflammatory: Some quinazoline derivatives have shown anti-inflammatory properties.
-
Antimicrobial: The quinazoline nucleus is also found in compounds with antibacterial and antifungal activities.
The reactivity of the chloro groups in this compound allows for the introduction of various pharmacophoric groups, making it a versatile building block for the combinatorial synthesis of new bioactive molecules.
Figure 3. Logical relationship in drug discovery utilizing the quinazoline core.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. Its reactive nature allows for diverse chemical modifications, paving the way for the synthesis of extensive libraries of quinazoline derivatives for biological screening. While specific biological data for this compound is currently limited, the established pharmacological importance of the quinazoline scaffold warrants further investigation into the potential applications of its derivatives in drug discovery. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising molecule.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-nitroquinazoline from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,4-dichloro-7-nitroquinazoline, a key intermediate in the development of various therapeutic agents. The synthesis is a multi-step process beginning with a nitrated derivative of anthranilic acid, followed by cyclization and chlorination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is not typically achieved in a single step from anthranilic acid. The process involves the initial formation of a quinazoline-2,4-dione ring system from a pre-nitrated anthranilic acid, which is then chlorinated to yield the final product. The logical precursor to obtain the 7-nitro substitution is 5-nitroanthranilic acid.
The overall transformation proceeds in two primary stages:
-
Cyclization: 5-Nitroanthranilic acid is reacted with a cyclizing agent, such as urea or potassium cyanate, to form the heterocyclic core, resulting in 7-nitroquinazoline-2,4(1H,3H)-dione.[1][2]
-
Chlorination: The intermediate dione is subsequently treated with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl groups (in the tautomeric enol form) with chlorine atoms, yielding this compound.[1][3]
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous quinazoline derivatives.[1][2][4] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Protocol 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
This procedure details the formation of the quinazoline dione ring via cyclization of 5-nitroanthranilic acid with urea.
-
Materials and Equipment:
-
5-Nitroanthranilic acid
-
Urea
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (2 M)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware and filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine 5-nitroanthranilic acid (1 mole equivalent) and urea (2-3 mole equivalents).
-
Heat the mixture under stirring to a temperature of 190-200 °C. The reaction mixture will melt, and the evolution of ammonia gas will be observed.
-
Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to approximately 100 °C and then cautiously add a 2 M sodium hydroxide solution to the solid mass, heating as necessary to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product, 7-nitroquinazoline-2,4(1H,3H)-dione, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of the dione intermediate using phosphorus oxychloride (POCl₃).
-
Materials and Equipment:
-
7-Nitroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) or N,N-dimethylaniline (as catalyst)
-
Toluene (optional, for azeotropic removal of POCl₃)
-
Crushed ice
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle or oil bath
-
Rotary evaporator
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
-
In a dry round-bottom flask, place 7-nitroquinazoline-2,4(1H,3H)-dione (1 mole equivalent).
-
Add phosphorus oxychloride (POCl₃) (5-10 mole equivalents) and a catalytic amount of DMF (a few drops).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.[1] The solid should gradually dissolve. Monitor the reaction's completion by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to ensure complete removal.
-
Carefully and slowly pour the resulting residue onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic process.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis. Yields are estimated based on reported values for structurally similar compounds and may vary depending on specific reaction conditions and scale.[4]
| Step | Reactants | Key Reagents | Temperature (°C) | Time (h) | Estimated Yield |
| 1. Cyclization | 5-Nitroanthranilic Acid | Urea | 190-200 | 2-4 | 70-80% |
| 2. Chlorination | 7-Nitroquinazoline-2,4(1H,3H)-dione | POCl₃, cat. DMF | 105-110 | 4-6 | 85-95% |
Logical Synthesis Pathway
The transformation from the basic starting material, anthranilic acid, to the final product involves a sequence of fundamental organic reactions.
Caption: Logical progression from anthranilic acid to the target compound.
References
An In-depth Technical Guide to 2,4-Dichloro-7-nitroquinazoline: Molecular Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and a plausible synthetic route for 2,4-Dichloro-7-nitroquinazoline. This compound belongs to the quinazoline class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in oncology.
Core Molecular and Physical Properties
This compound is a substituted quinazoline with the molecular formula C₈H₃Cl₂N₃O₂. The presence of two chlorine atoms at the 2 and 4 positions, along with a nitro group at the 7 position, confers specific reactivity and potential biological activity to the molecule. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₃Cl₂N₃O₂ |
| Molecular Weight | 244.03 g/mol |
| CAS Number | 129112-65-8 |
| Appearance | White to yellow solid |
| Melting Point | 148-150 °C |
| Boiling Point | 250-270 °C (at 10 Torr) |
| Density (Predicted) | 1.674 ± 0.06 g/cm³ |
| pKa (Predicted) | -2.19 ± 0.30 |
Plausible Synthetic Protocol
A Proposed Three-Step Synthesis:
This synthetic pathway begins with a substituted anthranilic acid and proceeds through condensation, nitration, and subsequent chlorination steps.
Step 1: Condensation to form 7-Nitroquinazolin-4(3H)-one
-
A mixture of 2-amino-4-nitrobenzoic acid (1 equivalent) and formamide (approximately 14 equivalents) is heated to reflux at around 160 °C for 1.5 to 2 hours under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to approximately 80 °C, and water is added to precipitate the product.
-
The mixture is further cooled to 0-5 °C for at least one hour to ensure complete precipitation.
-
The solid product, 7-nitroquinazolin-4(3H)-one, is collected by filtration, washed with cold water, and dried. This intermediate can often be used in the next step without further purification.
Step 2: Dichlorination to yield this compound
-
To a reaction vessel, add the 7-nitroquinazolin-4(3H)-one (1 equivalent) from the previous step.
-
Carefully add thionyl chloride (SOCl₂) in excess (e.g., approximately 24 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is heated to 100 °C and stirred for approximately 2 hours.
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator.
-
Toluene may be added and co-evaporated to ensure the complete removal of residual thionyl chloride.
-
The resulting solid residue is washed with a non-polar solvent like diethyl ether and dried under vacuum to yield this compound.
Reactivity and Potential Biological Significance
The 2,4-dichloroquinazoline scaffold is a versatile intermediate in organic synthesis. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, with the C4 position generally being more reactive under milder conditions. This differential reactivity allows for the sequential introduction of various functional groups, making it a valuable building block for creating libraries of substituted quinazolines for drug discovery.
Quinazoline derivatives are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The general mechanism involves the quinazoline core acting as a scaffold that binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and preventing tumor cell proliferation. While the specific biological targets of this compound have not been detailed, its structural similarity to known EGFR inhibitors suggests it could be a precursor or a candidate for such applications.
Conceptual Visualization of Quinazoline-Based EGFR Inhibition
The following diagram illustrates the conceptual mechanism of action for a generic quinazoline-based EGFR inhibitor, a likely application for derivatives of this compound.
Caption: Conceptual workflow of EGFR inhibition by a quinazoline-based compound.
References
In-depth Technical Guide: Solubility of 2,4-dichloro-7-nitroquinazoline in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,4-dichloro-7-nitroquinazoline, a compound of interest in medicinal chemistry and drug discovery. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document outlines a standardized framework for determining and presenting such data, which is crucial for applications ranging from reaction chemistry and purification to formulation development. The guide provides a proposed experimental protocol for solubility measurement and templates for data presentation, alongside a conceptual workflow for these experimental procedures.
Introduction
This compound is a substituted quinazoline derivative. The quinazoline scaffold is a core component of numerous biologically active compounds, and the dichloro and nitro substitutions suggest its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The solubility of such a compound in various organic solvents is a fundamental physicochemical property that dictates its handling, reactivity, and bioavailability.
Despite its importance, to date, no quantitative solubility data for this compound in organic solvents has been published in the public domain. This guide is intended to serve as a foundational resource for researchers seeking to establish a comprehensive solubility profile for this compound.
Quantitative Solubility Data
The determination of the solubility of this compound is essential for its practical application. To facilitate standardized data collection and comparison across different laboratories, the following table structure is proposed for the presentation of experimentally determined solubility data.
Table 1: Proposed Structure for Quantitative Solubility Data of this compound
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Non-polar Solvents | Hexane | |||||
| Toluene | ||||||
| Dichloromethane | ||||||
| Polar Aprotic Solvents | Acetone | |||||
| Ethyl Acetate | ||||||
| Acetonitrile | ||||||
| Tetrahydrofuran (THF) | ||||||
| Dimethylformamide (DMF) | ||||||
| Dimethyl Sulfoxide (DMSO) | ||||||
| Polar Protic Solvents | Methanol | |||||
| Ethanol | ||||||
| Isopropanol | ||||||
| Water |
Experimental Protocol for Solubility Determination
The following section details a standardized gravimetric method for the determination of the solubility of this compound in various organic solvents. This protocol is designed to ensure accuracy and reproducibility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum oven
Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Constant agitation is necessary.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Aliquoting: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled micropipette to prevent precipitation during transfer.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in g/100 mL and mol/L using the mass of the dissolved solid and the volume of the aliquot taken.
-
Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While there is currently a lack of published quantitative solubility data for this compound, this guide provides a robust framework for researchers to generate and present this critical information. The adoption of a standardized experimental protocol and data reporting structure will facilitate the comparison of results and contribute to a comprehensive understanding of the physicochemical properties of this compound. This, in turn, will accelerate its potential application in drug development and other scientific endeavors.
Reactivity of Chlorine Atoms in 2,4-dichloro-7-nitroquinazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the reactivity of the chlorine atoms in 2,4-dichloro-7-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the presence of two reactive chlorine centers and the influence of a strongly electron-withdrawing nitro group, this molecule exhibits distinct regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. This document synthesizes theoretical principles, data from analogous structures, and predictive models to offer a comprehensive understanding of its chemical behavior. Detailed experimental protocols, quantitative data from related compounds, and visual diagrams of reaction pathways are presented to facilitate further research and application in synthetic chemistry.
Introduction
Quinazoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The strategic functionalization of the quinazoline scaffold is crucial for modulating their pharmacological profiles. The subject of this guide, this compound, presents a particularly interesting case for synthetic chemists. The two chlorine atoms at the C2 and C4 positions serve as versatile handles for introducing diverse functionalities via nucleophilic aromatic substitution. The reactivity of these chlorine atoms is significantly influenced by the electronic effects of the quinazoline ring system and, most notably, by the strongly deactivating nitro group at the C7 position. Understanding the differential reactivity of these two positions is paramount for the regioselective synthesis of novel quinazoline-based compounds.
Predicted Reactivity and Regioselectivity
The general order of reactivity for chlorine atoms on the quinazoline ring in SNAr reactions is C4 > C2. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position. The proximity of the electronegative nitrogen atom at N1 plays a crucial role in this stabilization.
The presence of the nitro group at the C7 position is expected to further activate both the C2 and C4 positions towards nucleophilic attack by withdrawing electron density from the ring system. However, the influence of the C7-nitro group will not be uniform. Through resonance and inductive effects, the C4 position is expected to be more significantly activated than the C2 position. This is because the negative charge of the Meisenheimer intermediate formed at C4 can be delocalized onto the nitro group through the quinone-like resonance structure, providing substantial stabilization.
Therefore, it is predicted that nucleophilic attack will occur preferentially at the C4 position under mild reaction conditions, leaving the C2-chloro group intact. Substitution at the C2 position would necessitate more forcing conditions.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established procedures for analogous compounds, such as the synthesis of 4,7-dichloro-6-nitroquinazoline.[1][2] The proposed pathway commences with a suitable anthranilic acid derivative.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocols for Nucleophilic Aromatic Substitution
The following are generalized experimental protocols for the selective monosubstitution at the C4 position and subsequent disubstitution at the C2 position of this compound. These protocols are based on methodologies reported for other 2,4-dichloroquinazolines.[3]
General Protocol for Monosubstitution at the C4-Position
This procedure outlines the reaction with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
Solvent (e.g., isopropanol, ethanol, acetonitrile, or THF)
-
Base (optional, e.g., triethylamine, diisopropylethylamine, or sodium acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.0-1.2 eq).
-
If required, add a base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Figure 2. Experimental workflow for monosubstitution at the C4-position.
General Protocol for Disubstitution
This procedure outlines the substitution of the remaining chlorine at the C2 position.
Materials:
-
2-chloro-4-(substituted)-7-nitroquinazoline (from the previous step)
-
Second nucleophile (can be the same or different from the first)
-
High-boiling point solvent (e.g., DMF, NMP, or refluxing isopropanol)
Procedure:
-
Dissolve the 2-chloro-4-(substituted)-7-nitroquinazoline in a suitable high-boiling point solvent.
-
Add an excess of the second nucleophile.
-
Heat the reaction mixture to a higher temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization or column chromatography.
Quantitative Data from Analogous Systems
Direct quantitative data for the reactivity of this compound is not available. However, the following tables summarize reaction conditions and yields for the selective C4-substitution of other 2,4-dichloroquinazolines, which can serve as a benchmark for estimating the reactivity of the target compound.
Table 1: Reaction Conditions for C4-Substitution of 2,4-dichloroquinazolines with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Isopropanol | - | Reflux | 6 | Satisfactory | |
| Substituted Anilines | Isopropanol | - | Reflux | 6 | Good | |
| Various Amines | THF | Et3N | Room Temp | 2-4 | High | [3] |
| Benzylamine | Ethanol | - | Reflux | 5 | 85 | [3] |
Table 2: Predicted Reactivity Order and Rationale
| Position | Predicted Reactivity | Rationale |
| C4 | High | Strong activation by the adjacent N1 and the C7-nitro group through resonance stabilization of the Meisenheimer intermediate. |
| C2 | Moderate | Activation by the C7-nitro group, but to a lesser extent than C4 due to less effective resonance stabilization of the intermediate. |
Signaling Pathways and Logical Relationships
The regioselectivity of the nucleophilic aromatic substitution on this compound can be visualized as a logical decision pathway for the incoming nucleophile.
Figure 3. Logical relationship of reactivity based on reaction conditions.
The reaction mechanism proceeds through a Meisenheimer complex, a key intermediate in SNAr reactions.
Figure 4. Simplified SNAr pathway at the C4 position.
Conclusion
The reactivity of the chlorine atoms in this compound is predicted to be highly regioselective, with the C4 position being significantly more susceptible to nucleophilic attack than the C2 position. This selectivity is governed by the electronic properties of the quinazoline ring and is further enhanced by the presence of the electron-withdrawing nitro group at the C7 position. By carefully controlling reaction conditions, chemists can achieve selective monosubstitution at the C4 position, providing a valuable intermediate for the synthesis of a wide array of functionalized quinazolines. Further reaction under more forcing conditions can lead to disubstitution. This guide provides a theoretical framework and practical, albeit generalized, protocols to aid researchers in the design and execution of synthetic strategies utilizing this versatile heterocyclic building block. Direct experimental validation of these predictions is a promising area for future research.
References
- 1. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electrophilicity of C2 and C4 Positions in Dichloronitroquinazolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic character of the C2 and C4 positions in dichloronitroquinazolines, key intermediates in the synthesis of pharmacologically active compounds. This document details the theoretical underpinnings of their reactivity, experimental evidence of regioselective nucleophilic substitution, and detailed protocols for synthetic transformations.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous therapeutic agents. Their biological activity is often tailored through substitution at various positions of the quinazoline ring. Dichloronitroquinazolines, in particular, serve as versatile precursors for the synthesis of novel drug candidates due to the presence of two reactive chloro substituents and an electron-withdrawing nitro group. The regioselective functionalization of these molecules is paramount for the development of targeted therapeutics. This guide focuses on the differential electrophilicity of the C2 and C4 positions, which dictates the outcome of nucleophilic substitution reactions.
Theoretical Background and a Comparative Analysis of Electrophilicity
The reactivity of dichloronitroquinazolines in nucleophilic aromatic substitution (SNAr) reactions is predominantly governed by the electronic properties of the quinazoline core, further modulated by the presence of the nitro group. The carbon atoms at the C2 and C4 positions are bound to electron-withdrawing nitrogen atoms and chloro leaving groups, rendering them electrophilic and susceptible to nucleophilic attack.
It is well-documented that for 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at the C4 position under mild conditions, while harsher conditions are required to substitute the chlorine at the C2 position.[1] This regioselectivity is attributed to the greater electrophilicity of the C4 carbon.
Key Factors Influencing Electrophilicity:
-
Inductive and Mesomeric Effects: The nitrogen atoms in the quinazoline ring exert a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which delocalizes the pi-electrons and creates electron-deficient centers.
-
LUMO Coefficients: Computational studies, particularly Density Functional Theory (DFT) calculations, have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon in 2,4-dichloroquinazoline.[2] This indicates that the C4 position is the more favorable site for nucleophilic attack.
-
Activation Energy: DFT calculations have also been used to determine the activation energies for nucleophilic attack at C2 and C4. The calculated activation energy for the SNAr reaction at the C4 position is lower than that at the C2 position, further supporting the observed regioselectivity.[2]
-
Influence of the Nitro Group: The presence of a strong electron-withdrawing nitro group on the benzenoid ring of the quinazoline further enhances the electrophilicity of the C2 and C4 positions. The position of the nitro group (e.g., at C6 or C7) can fine-tune the reactivity of these sites, although the inherent preference for C4 substitution generally remains.
Quantitative Data and Spectroscopic Analysis
The following table summarizes the reported 1H-NMR and 13C-NMR chemical shifts for 4,7-dichloro-6-nitroquinazoline, a key intermediate in the synthesis of the anticancer drug Afatinib.[3] This data is crucial for the identification and characterization of dichloronitroquinazoline derivatives.
| Compound | 1H-NMR (DMSO-d6, δ ppm) | 13C-NMR (DMSO-d6, δ ppm) |
| 4,7-dichloro-6-nitroquinazoline | 9.15 (s, 1H, H-2), 8.85 (s, 1H, H-5), 8.35 (s, 1H, H-8) | 159.3 (C-4), 151.5 (C-2), 149.6 (C-8a), 144.7 (C-6), 129.4 (C-8), 124.2 (C-5), 121.7 (C-4a) |
Table 1: NMR Spectral Data for 4,7-dichloro-6-nitroquinazoline.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a dichloronitroquinazoline intermediate and a subsequent regioselective nucleophilic substitution at the C4 position. These protocols are based on established literature procedures and can be adapted for various dichloronitroquinazoline isomers and nucleophiles.[3][4]
Three-Step Synthesis of 4,7-dichloro-6-nitroquinazoline[3]
This synthesis starts from 2-amino-4-chlorobenzoic acid and proceeds through condensation, nitration, and chlorination steps.
Step 1: Condensation to form 7-chloroquinazolin-4(3H)-one
-
A mixture of 2-amino-4-chlorobenzoic acid and formamide is heated to reflux at 160 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
Step 2: Nitration to form 7-chloro-6-nitroquinazolin-4(3H)-one
-
To a stirred mixture of concentrated sulfuric acid and nitric acid, 7-chloroquinazolin-4(3H)-one is added portion-wise while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried.
Step 3: Chlorination to form 4,7-dichloro-6-nitroquinazoline
-
A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF) is heated at 100 °C.
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.
-
The residue is carefully poured into ice-water, and the solid product is collected by filtration, washed with water, and dried to yield 4,7-dichloro-6-nitroquinazoline.
General Protocol for Regioselective Nucleophilic Substitution at the C4 Position[4][5]
This procedure describes the reaction of a 2,4-dichloro-nitroquinazoline with an aniline derivative to selectively form the 4-amino-2-chloro-nitroquinazoline product.
-
A solution of the 2,4-dichloro-nitroquinazoline (1 equivalent) and the desired aniline derivative (1 equivalent) in a suitable solvent such as isopropanol is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux for several hours (typically 6 hours). The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then poured into ice-cold water with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with distilled water, and dried to afford the 2-chloro-4-(arylamino)-nitroquinazoline derivative.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways discussed in this guide.
Caption: Synthesis of 4,7-dichloro-6-nitroquinazoline.
Caption: Regioselective nucleophilic substitution at C4.
Conclusion
The C2 and C4 positions of dichloronitroquinazolines exhibit distinct electrophilic characteristics, with the C4 position being the more reactive site for nucleophilic aromatic substitution under typical reaction conditions. This regioselectivity is well-supported by both theoretical calculations and extensive experimental evidence. A thorough understanding of these reactivity patterns is crucial for the rational design and synthesis of novel quinazoline-based compounds with potential therapeutic applications. The experimental protocols and spectral data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Potential Biological Activities of 2,4-Dichloro-7-Nitroquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The 2,4-disubstituted quinazoline framework, in particular, has been extensively explored, leading to the development of clinically approved drugs. The introduction of a nitro group at the 7-position, coupled with reactive chloro groups at the 2 and 4 positions, presents a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the potential biological activities of 2,4-dichloro-7-nitroquinazoline derivatives, drawing upon data from structurally related compounds to infer their likely pharmacological profile. The primary focus is on their potential as anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of the 2,4-disubstituted quinazoline scaffold have demonstrated significant potential as anticancer agents. While specific data for 7-nitro substituted derivatives is limited in publicly available literature, extensive research on analogous compounds, such as those with a 6-nitro substitution, provides valuable insights into their probable mechanism of action and potency. The primary anticancer mechanism for many quinazoline derivatives is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2,4-disubstituted quinazoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. It is important to note that these compounds are structurally related to the this compound core, and their activity provides an indication of the potential of this class of molecules.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 6-nitro-4-(substituted anilino) | MCF-7 (Breast) | 0.04 | [3] |
| Compound B | 6-nitro-4-(substituted anilino) | A549 (Lung) | 65.12 | [3] |
| Sysu12d | 2,4-disubstituted | HL-60 (Leukemia) | Not specified | [4] |
| Compound 16 | 2-chloro-4-(substituted) | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | Micromolar range | [5] |
| Compound 8a | 2,4-disubstituted | HCT-116 (Colon) | 10.72 (48h), 5.33 (72h) | [6] |
| Compound 8a | 2,4-disubstituted | HepG2 (Liver) | 17.48 (48h), 7.94 (72h) | [6] |
| Compound 8f | 2,4-disubstituted | MCF-7 (Breast) | 21.29 (48h) | [6] |
| Compound 11 | 2,4-disubstituted | AsPC-1 (Pancreatic) | 16.8 | [7] |
| Compound 11 | 2,4-disubstituted | U251 (Glioblastoma) | 11.9 | [7] |
| Compound 6 | 2,4-disubstituted | Not specified | EGFR IC50: 0.201 | [8] |
| Compound 8c | 2,4-disubstituted | Not specified | EGFR IC50: 0.405 | [8] |
Antimicrobial Activity
In addition to their anticancer properties, quinazoline derivatives have been investigated for their antimicrobial activities against a range of pathogenic bacteria and fungi. The mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2,4-disubstituted quinazoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4 | 2,4-disubstituted | C. albicans | 8 | [8] |
| Compound 5c | 2,4-disubstituted | C. neoformans | 4 | [8] |
| Compound 9 | 2,4-disubstituted | Broad spectrum | - | |
| Compound 15 | 2,4-disubstituted | Broad spectrum | - | |
| Compound 16 | 2,4-disubstituted | Broad spectrum | - | |
| Compound 18 | 2,4-disubstituted | Broad spectrum | - | |
| Compound 19 | 2,4-disubstituted | Broad spectrum | - | |
| Compound 20 | 2,4-disubstituted | Broad spectrum | - | |
| Compound 29 | 2,4-disubstituted | Broad spectrum | - | |
| A-2 | 2,3,6-trisubstituted | E. coli | - | |
| A-3 | 2,3,6-trisubstituted | A. niger | - | |
| A-4 | 2,3,6-trisubstituted | P. aeruginosa | - | |
| A-6 | 2,3,6-trisubstituted | C. albicans | - |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from a fresh agar plate in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
The biological activities of 2,4-disubstituted quinazoline derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. Many quinazoline-based anticancer agents act as EGFR inhibitors.
Caption: EGFR signaling pathway and its inhibition.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR signaling pathway and its inhibition.
Apoptosis Signaling Pathway
Many anticancer agents, including quinazoline derivatives, induce apoptosis or programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis pathways.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, derivatives of this core are anticipated to exhibit potent anticancer and antimicrobial properties. Their anticancer effects are likely mediated through the inhibition of key protein kinases such as EGFR and VEGFR, leading to the suppression of tumor growth and angiogenesis, as well as the induction of apoptosis. Further synthesis and comprehensive biological evaluation of a library of 2,4-disubstituted-7-nitroquinazoline derivatives are warranted to fully elucidate their therapeutic potential and identify lead compounds for further development.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The Nitro Group in 2,4-Dichloro-7-Nitroquinazoline: An In-depth Technical Guide to its Role in Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-dichloro-7-nitroquinazoline scaffold is a pivotal building block in medicinal chemistry, primarily owing to the unique reactivity imparted by its substituent pattern. The presence of a nitro group at the 7-position profoundly influences the electronic properties of the quinazoline ring, playing a critical role in directing the course and efficiency of synthetic transformations. This technical guide provides a comprehensive analysis of the nitro group's function, focusing on its impact on nucleophilic aromatic substitution (SNAr) reactions. We will delve into the electronic effects, regioselectivity of substitutions, and provide detailed experimental protocols for the synthesis and derivatization of this important synthetic intermediate.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous molecules with a wide array of pharmacological activities. They are integral to several approved drugs, including kinase inhibitors used in oncology like gefitinib and erlotinib. The synthetic versatility of the quinazoline ring system allows for extensive functionalization, enabling the fine-tuning of biological activity. The 2,4-dichloroquinazoline core is particularly valuable as it provides two reactive sites for sequential nucleophilic displacement. The introduction of a 7-nitro group further enhances its utility by strongly activating the scaffold towards these crucial bond-forming reactions.
The Role of the 7-Nitro Group: Electronic Activation
The primary role of the nitro group in this compound is its powerful electron-withdrawing effect. This effect operates through two main mechanisms: the inductive effect (-I) and the resonance effect (-M).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the quinazoline ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize electron density from the ring system through resonance, particularly from the ortho and para positions. In the case of 7-nitroquinazoline, this effect significantly reduces electron density at the C4 and C2 positions.
This pronounced electron deficiency dramatically activates the quinazoline ring for nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction, leading to faster reaction rates and allowing substitutions to occur under milder conditions than would be possible on an unactivated quinazoline ring.
Safety and Handling Precautions for 2,4-dichloro-7-nitroquinazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and adhere to your institution's safety protocols before handling any chemical substance.
Introduction
2,4-dichloro-7-nitroquinazoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of various bioactive molecules. Its chemical structure, featuring a quinazoline core substituted with two chlorine atoms and a nitro group, suggests potential reactivity and physiological effects that necessitate careful handling and rigorous safety precautions. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols for this compound to ensure the safety of laboratory personnel.
Hazard Identification and Classification
Inferred Hazard Profile: Based on analogous compounds such as other chlorinated and nitrated quinazolines, the following hazards are anticipated:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Eye Damage/Irritation: Likely to cause serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
Physical and Chemical Properties
A summary of the available quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 129112-65-8 | ChemicalBook[1] |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | ChemicalBook[2] |
| Molecular Weight | 244.03 g/mol | ChemicalBook[2] |
| Melting Point | 148-150 °C | ChemicalBook[1] |
| Boiling Point | 250-270 °C (at 10 Torr) | ChemicalBook[1] |
| Density | 1.674 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[1] |
Experimental Protocols
General Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to protect laboratory personnel.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation from moisture and air.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Use secondary containment to prevent the spread of material in case of a spill.[5]
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 5.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Use non-sparking tools to prevent ignition.[4]
-
Wash hands thoroughly after handling.
Synthesis Workflow
The following is a generalized experimental protocol for the synthesis of a dichloronitroquinazoline derivative, which can be adapted for this compound. This protocol is based on the synthesis of the related compound 4,7-dichloro-6-nitroquinazoline.[6][7]
Materials:
-
Starting material (e.g., a substituted 2-aminobenzoic acid)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
Procedure:
-
In a fume hood, combine the starting quinazoline dione (1 equivalent), thionyl chloride (excess), and a catalytic amount of DMF in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture, for example, to 100°C, and stir for several hours.[6]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation).
-
Add toluene to the residue and evaporate again to ensure the complete removal of volatile reagents.[6]
-
The crude this compound can then be purified by recrystallization or column chromatography.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | A lab coat and impervious gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the solid material outside of a fume hood. |
| Footwear | Closed-toe shoes. |
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.[8]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]
-
Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides and hydrogen chloride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the material. Wear appropriate PPE.[4]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[4]
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]
Disposal Considerations
All waste containing this compound, including empty containers and contaminated materials, should be treated as hazardous waste.[10] Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to arrange for removal. Do not dispose of this chemical down the drain or in regular trash.[4][10]
Conclusion
This compound is a valuable research chemical that requires careful and informed handling due to its potential hazards. By adhering to the safety precautions, handling protocols, and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult the most up-to-date Safety Data Sheet before commencing any work with this compound.
References
- 1. This compound | 129112-65-8 [m.chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. benchchem.com [benchchem.com]
The Versatile Scaffold: 2,4-Dichloro-7-nitroquinazoline in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The quinazoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2,4-dichloro-7-nitroquinazoline stands out as a highly versatile and reactive building block for the synthesis of potent kinase inhibitors and other targeted therapies. The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with the electron-withdrawing nitro group at the C7 position, allows for selective and sequential modifications, making it an ideal starting point for creating diverse libraries of bioactive molecules. This guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in the development of novel therapeutics, complete with experimental protocols, quantitative biological data, and visualizations of key pathways and workflows.
Synthesis of the Core Building Block
The synthesis of this compound typically follows a well-established multi-step sequence, analogous to the preparation of its regioisomers.[1] The general synthetic strategy involves the initial formation of the quinazoline ring system, followed by nitration and subsequent chlorination.
A plausible and efficient synthetic route is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Analogous Procedure)
This protocol is adapted from the synthesis of the regioisomeric 4,7-dichloro-6-nitroquinazoline and is expected to yield the target compound with minor modifications.[1]
Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
-
To a suspension of 2-amino-4-nitrobenzoic acid in an appropriate solvent (e.g., dioxane or formamide), add a cyclizing agent such as formamide or urea.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., ethanol) and dry under vacuum to yield 7-nitroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of this compound
-
Suspend 7-nitroquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline or triethylamine).
-
Heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.
Reactivity and Application in Synthesis
The key to the utility of this compound lies in the differential reactivity of the two chlorine atoms. The C4-chloro group is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group. This regioselectivity allows for the sequential introduction of different substituents, a crucial feature in building molecular complexity and fine-tuning biological activity.
The general workflow for the synthesis of 4-amino-2-substituted-7-nitroquinazoline derivatives is depicted below:
Caption: General synthetic workflow for derivatization.
Experimental Protocol: Regioselective Nucleophilic Aromatic Substitution
This protocol provides a general method for the synthesis of 2-chloro-4-(arylamino)-7-nitroquinazoline derivatives.[2]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as 2-propanol or acetonitrile.
-
Add the desired aniline or amine nucleophile (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the 2-chloro-4-(arylamino)-7-nitroquinazoline derivative.
Biological Activity of 7-Nitroquinazoline Derivatives
The 7-nitroquinazoline scaffold is a key component in the design of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[3][4] These pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
Targeting the EGFR Signaling Pathway
Quinazoline-based inhibitors are typically competitive inhibitors of ATP at the kinase domain of EGFR. The quinazoline core mimics the adenine ring of ATP, while substituents at the C4 and C7 positions can form additional interactions within the active site, enhancing potency and selectivity.
Caption: Inhibition of the EGFR signaling pathway.
Quantitative Biological Data
The following table summarizes the in vitro activity of various 4-anilinoquinazoline derivatives against EGFR and different cancer cell lines. While specific data for 7-nitro derivatives is limited in the public domain, the data for analogous compounds with other electron-withdrawing groups at C7 (e.g., 7-fluoro) provide a strong indication of the expected potency.
| Compound ID | C7-Substituent | C4-Anilino Substituent | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) |
| Gefitinib | -OCH₃ (at C6, C7) | 3-Chloro-4-fluoro | EGFR | ~0.03 | Multiple | Varies |
| Erlotinib | -OCH₃ (at C6, C7) | 3-Ethynyl | EGFR | ~0.002 | Multiple | Varies |
| Analog 1 | -F | 3-Chloro-4-fluoro | EGFR | - | BGC823 | 4.65[5] |
| Analog 2 | -F | 3-Ethynyl | EGFR | - | HeLa | 10.18[5] |
Note: Data for analogs are for 7-fluoroquinolines, which are structurally similar to 7-nitroquinazolines in terms of the electronic effect at the C7 position.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its predictable reactivity allows for the regioselective synthesis of a wide array of derivatives. The resulting 4-amino-7-nitroquinazoline scaffold is a privileged structure for the development of potent kinase inhibitors, particularly targeting the EGFR and VEGFR pathways. Further exploration of the chemical space around this core, including modifications at the C2 position and variations of the C4-amino substituent, holds significant promise for the discovery of next-generation targeted therapies for cancer and other proliferative diseases. The detailed synthetic protocols and understanding of the structure-activity relationships presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this powerful chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Regioselective Synthesis of 4-amino-2-chloro-7-nitroquinazolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the regioselective synthesis of 4-amino-2-chloro-7-nitroquinazolines, a key scaffold in medicinal chemistry. The described synthetic strategy involves a multi-step process commencing with the formation of a nitrated anthranilic acid derivative, followed by cyclization to the quinazoline core, subsequent chlorination, and concluding with a regioselective amination at the C4 position. This methodology is designed to ensure high regioselectivity and provide a reliable route to the target compounds.
Synthetic Strategy Overview
The synthesis of 4-amino-2-chloro-7-nitroquinazolines is achieved through a four-step process. The initial step focuses on the preparation of the key intermediate, 2-amino-4-nitrobenzoic acid. This is followed by the construction of the quinazoline ring system to form 7-nitroquinazoline-2,4(1H,3H)-dione. The subsequent step involves the chlorination of the dione to yield 2,4-dichloro-7-nitroquinazoline. The final and crucial step is the regioselective nucleophilic aromatic substitution of the chlorine atom at the C4 position with a primary amine. The reactivity of the C4 position is significantly higher than the C2 position, allowing for selective amination under controlled conditions.[1][2]
Caption: Overall workflow for the synthesis of 4-amino-2-chloro-7-nitroquinazolines.
Experimental Protocols
Step 1: Synthesis of 2-amino-4-nitrobenzoic acid
This protocol describes the nitration of 2-aminobenzoic acid. Note that this reaction may produce a mixture of isomers, and purification will be necessary to isolate the desired 2-amino-4-nitrobenzoic acid.
Materials:
-
2-aminobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-aminobenzoic acid to concentrated sulfuric acid while stirring.
-
Maintain the temperature below 10 °C and add fuming nitric acid dropwise to the solution.
-
After the addition is complete, continue stirring at a low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitate is collected by filtration, washed with cold water, and purified by recrystallization or column chromatography to isolate the 2-amino-4-nitrobenzoic acid isomer.
| Reagent | Molar Ratio (relative to 2-aminobenzoic acid) |
| 2-aminobenzoic acid | 1.0 |
| Concentrated H₂SO₄ | 5.0 - 10.0 |
| Fuming HNO₃ | 1.1 - 1.5 |
Table 1: Reagent ratios for the nitration of 2-aminobenzoic acid.
Step 2: Synthesis of 7-nitroquinazoline-2,4(1H,3H)-dione
This procedure is adapted from the synthesis of analogous quinazoline-2,4-diones.[3]
Materials:
-
2-amino-4-nitrobenzoic acid
-
Sodium cyanate (NaOCN)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend 2-amino-4-nitrobenzoic acid in water.
-
Add a solution of sodium cyanate in water dropwise with vigorous stirring.
-
After stirring for 30 minutes at room temperature, add a concentrated solution of sodium hydroxide in portions, maintaining the temperature.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 7-nitroquinazoline-2,4(1H,3H)-dione.
| Reagent | Molar Ratio (relative to 2-amino-4-nitrobenzoic acid) |
| 2-amino-4-nitrobenzoic acid | 1.0 |
| Sodium cyanate | 1.1 - 1.5 |
| Sodium hydroxide | 2.0 - 3.0 |
Table 2: Reagent ratios for the cyclization to 7-nitroquinazoline-2,4(1H,3H)-dione.
Step 3: Synthesis of this compound
This chlorination step is a common procedure for converting quinazoline-2,4-diones to their corresponding dichloro derivatives.[3]
Materials:
-
7-nitroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount if using SOCl₂)
-
Ice water
Procedure:
-
In a round-bottom flask, add 7-nitroquinazoline-2,4(1H,3H)-dione to an excess of phosphorus oxychloride (or thionyl chloride with a catalytic amount of DMF).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The resulting precipitate is filtered, washed thoroughly with cold water, and dried under vacuum to yield this compound.
| Reagent | Quantity |
| 7-nitroquinazoline-2,4(1H,3H)-dione | 1.0 equivalent |
| Phosphorus oxychloride (POCl₃) | 5 - 10 equivalents (serves as reagent and solvent) |
| or Thionyl chloride (SOCl₂) | 5 - 10 equivalents with catalytic DMF |
Table 3: Reagents for the chlorination of 7-nitroquinazoline-2,4(1H,3H)-dione.
Step 4: Regioselective Synthesis of 4-amino-2-chloro-7-nitroquinazolines
This final step involves the regioselective amination at the C4 position. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1]
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Solvent (e.g., isopropanol, ethanol, dioxane, or acetonitrile)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N))
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the primary amine (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50-80 °C) for a period ranging from a few hours to overnight, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired 4-amino-2-chloro-7-nitroquinazoline.
| Component | Conditions | Yield (%) |
| Solvent | Isopropanol, Ethanol, Dioxane, Acetonitrile | Varies |
| Base | DIPEA, Et₃N | Varies |
| Temperature | Room Temperature to 80 °C | Varies |
| Reaction Time | 2 - 24 hours | Varies |
Table 4: General reaction conditions for the regioselective amination. Yields are dependent on the specific amine and reaction conditions used.
Reaction Pathway and Regioselectivity
The regioselectivity of the amination step is a key feature of this synthesis. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the nitro group on the benzene ring makes both C2 and C4 carbons electrophilic. However, theoretical and experimental studies have shown that the C4 position is more activated towards nucleophilic attack.[1]
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4-Diamino-7-Nitroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 2,4-diamino-7-nitroquinazoline derivatives. These compounds are of significant interest in medicinal chemistry due to the broad biological activities associated with the quinazoline scaffold, including anticancer and antimicrobial properties.[1][2][3][4] Many quinazoline derivatives exert their therapeutic effects by inhibiting key cellular signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2][5]
The synthetic strategy outlined herein is a robust three-step process commencing with a suitably substituted anthranilic acid, proceeding through a key dichloro intermediate, and culminating in the sequential introduction of the desired amino functionalities.
Data Presentation
The following table summarizes representative yields for the key steps in the synthesis of a generic 2,4-diamino-7-nitroquinazoline derivative. Actual yields may vary depending on the specific amines used in the final step.
| Step | Intermediate/Product | Representative Yield (%) | Reference |
| 1. Cyclization | 7-Nitroquinazoline-2,4(1H,3H)-dione | ~85 | [6] |
| 2. Chlorination | 2,4-Dichloro-7-nitroquinazoline | ~90 | [7][8] |
| 3. Diamination | 2,4-Diamino-7-nitroquinazoline derivative | 50-70 | |
| Overall Yield | - | ~38-53 |
Experimental Protocols
The synthesis of 2,4-diamino-7-nitroquinazoline derivatives is presented as a detailed three-step protocol.
Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
This initial step involves the cyclization of 2-amino-4-nitrobenzoic acid to form the quinazoline dione core.
Materials:
-
2-amino-4-nitrobenzoic acid
-
Potassium cyanate (KOCN)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure: [6]
-
Prepare a suspension of 2-amino-4-nitrobenzoic acid in water.
-
While stirring, add a solution of potassium cyanate in water dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for the time specified in the reference protocol.
-
Adjust the pH of the mixture to between 9 and 12 by the dropwise addition of a suitable base (e.g., NaOH solution).
-
Allow the reaction to proceed for several hours to ensure complete cyclization.
-
Cool the reaction mixture to below 10°C in an ice bath.
-
Acidify the mixture by the slow addition of hydrochloric acid to precipitate the product.
-
Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-nitroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of this compound
The quinazoline dione is converted to the highly reactive dichloro intermediate in this step.
Materials:
-
7-Nitroquinazoline-2,4(1H,3H)-dione
-
Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount if using SOCl₂)
-
Toluene
-
Ice
-
In a round-bottom flask equipped with a reflux condenser, combine 7-nitroquinazoline-2,4(1H,3H)-dione with an excess of phosphoryl chloride (or thionyl chloride with a catalytic amount of DMF).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess phosphoryl chloride or thionyl chloride by distillation under reduced pressure.
-
Add toluene to the residue and evaporate again to ensure complete removal of the chlorinating agent.
-
Cautiously pour the residue onto crushed ice with stirring.
-
The solid precipitate, this compound, is then collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of 2,4-Diamino-7-nitroquinazoline Derivatives
The final step involves the sequential nucleophilic substitution of the chlorine atoms with the desired amines. The chlorine at position 4 is more reactive than at position 2, allowing for controlled, stepwise addition.
Materials:
-
This compound
-
Primary or secondary amine (for C4-substitution)
-
Primary or secondary amine (for C2-substitution)
-
A suitable solvent (e.g., isopropanol, ethanol)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve this compound in a suitable solvent such as isopropanol.
-
Add one equivalent of the first amine to the solution. The reaction typically proceeds at room temperature to selectively substitute the C4-chloro group.
-
Monitor the reaction by TLC. Upon completion, the second amine is added to the reaction mixture.
-
Heat the reaction mixture to reflux to facilitate the substitution of the C2-chloro group.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling or after the addition of water.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry.
-
If necessary, the final product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: A schematic of the multi-step synthesis.
Signaling Pathway
References
- 1. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Using 2,4-Dichloro-7-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its rigid, bicyclic framework provides an excellent platform for the development of highly potent and selective kinase inhibitors. The strategic functionalization of the quinazoline ring allows for the fine-tuning of molecular properties to optimize target engagement, selectivity, and pharmacokinetic profiles. Among the various quinazoline building blocks, 2,4-dichloro-7-nitroquinazoline is a particularly valuable reagent for solid-phase synthesis (SPS) and the generation of diverse chemical libraries.
The two chlorine atoms at the C2 and C4 positions offer sites for sequential and regioselective nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functionalities. The nitro group at the C7 position not only influences the electronic properties of the scaffold but also serves as a versatile handle for further chemical modifications, such as reduction to an amine group, which can then be acylated, alkylated, or used in other coupling reactions. This multi-functional nature makes this compound an ideal starting material for combinatorial chemistry campaigns aimed at discovering novel drug candidates.
These application notes provide detailed protocols for the solid-phase synthesis of a library of 2,4-diamino-7-nitroquinazoline derivatives and their subsequent modification. The primary application focus is on the synthesis of potential kinase inhibitors targeting key signaling pathways in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Core Applications
The solid-phase synthesis of quinazoline derivatives using this compound is a powerful strategy for the rapid generation of compound libraries for high-throughput screening. Key applications include:
-
Discovery of Novel Kinase Inhibitors: The quinazoline scaffold is a well-established ATP-competitive pharmacophore for many kinases. By varying the substituents at the C2 and C4 positions, and further modifying the C7 position, libraries of compounds can be synthesized to probe the structure-activity relationships (SAR) for various kinase targets.
-
Structure-Activity Relationship (SAR) Studies: Solid-phase synthesis allows for the systematic modification of the quinazoline scaffold, enabling comprehensive SAR studies to identify key structural features responsible for biological activity and selectivity.
-
Lead Optimization: Once a hit compound is identified, solid-phase synthesis can be employed to rapidly synthesize a focused library of analogs to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Development of Dual-Targeted Inhibitors: The common downstream signaling pathways of receptors like EGFR and VEGFR-2 make simultaneous inhibition a valuable therapeutic strategy.[1] The versatility of the this compound scaffold allows for the design and synthesis of molecules that can potently inhibit multiple targets.
Experimental Protocols
The following protocols describe a general procedure for the solid-phase synthesis of a library of 4-amino-2-substituted-7-nitroquinazolines, followed by the reduction of the nitro group and subsequent derivatization. These protocols are based on established methods for the solid-phase synthesis of similar quinazoline libraries.
Protocol 1: Solid-Phase Synthesis of 4-Amino-2-chloro-7-nitroquinazoline Intermediates
This protocol details the initial attachment of a primary amine to the solid support and the subsequent regioselective reaction with this compound. Rink Amide resin is a suitable solid support for this synthesis, as it allows for cleavage of the final product with an amide C-terminus.
Materials:
-
Rink Amide resin
-
This compound
-
Primary amine (R¹-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Methanol (MeOH)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the Rink Amide resin in DMF for 1-2 hours in a suitable reaction vessel.
-
Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of the First Amine (R¹-NH₂):
-
Dissolve the primary amine (R¹-NH₂) (3-5 equivalents relative to resin loading) in DMF.
-
Add the amine solution to the deprotected resin and agitate at room temperature for 4-12 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative Kaiser test indicates complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
-
-
Regioselective Substitution with this compound:
-
Swell the amine-functionalized resin in anhydrous DMF.
-
Add a solution of this compound (3-5 equivalents) and DIPEA (5-10 equivalents) in DMF to the resin.
-
Heat the reaction mixture at 60-80°C for 12-24 hours. The nucleophilic attack of the resin-bound amine will occur preferentially at the more reactive C4 position of the quinazoline ring.[2][3]
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the compound, and analyzing by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum to obtain the resin-bound 4-(R¹-amino)-2-chloro-7-nitroquinazoline intermediate.
-
Protocol 2: Diversification at the C2 Position
This protocol describes the nucleophilic substitution of the remaining chlorine atom at the C2 position with a second amine (R²-NH₂).
Materials:
-
Resin-bound 4-(R¹-amino)-2-chloro-7-nitroquinazoline
-
Secondary amine (R²-NH₂)
-
DIPEA or another suitable non-nucleophilic base
-
DMF or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Second Nucleophilic Substitution:
-
Swell the resin-bound intermediate from Protocol 1 in DMF or NMP.
-
Add a solution of the second amine (R²-NH₂) (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF or NMP.
-
Heat the reaction mixture at a higher temperature, typically 100-130°C, for 12-48 hours. The substitution at the less reactive C2 position requires more forcing conditions.[3]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Protocol 3: Reduction of the Nitro Group and Further Derivatization
This protocol outlines the reduction of the 7-nitro group to a 7-amino group, providing a new point for diversification.
Materials:
-
Resin-bound 2,4-diamino-7-nitroquinazoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
DMF
-
Acylating agent (e.g., acid chloride, sulfonyl chloride) or alkylating agent
-
DIPEA
Procedure:
-
Nitro Group Reduction:
-
Swell the resin in DMF.
-
Add a solution of SnCl₂·2H₂O (10-20 equivalents) in DMF to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reduction by cleaving a small amount of product and analyzing by LC-MS for the mass change corresponding to the conversion of the nitro group to an amino group.
-
Wash the resin thoroughly with DMF (5x), a 1:1 mixture of DMF and 10% DIPEA in water (3x) to remove tin salts, followed by DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Derivatization of the 7-Amino Group:
-
Swell the resin with the free 7-amino group in DCM or DMF.
-
For acylation, add a solution of the desired acid chloride or sulfonyl chloride (5-10 equivalents) and DIPEA (10-20 equivalents) in DCM or DMF.
-
For alkylation, use an appropriate alkyl halide and a suitable base.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Wash the resin as described previously and dry under vacuum.
-
Protocol 4: Cleavage from the Solid Support
This final protocol describes the cleavage of the synthesized quinazoline derivative from the Rink Amide resin.
Materials:
-
Final resin-bound product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Water
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIPS/Water (e.g., 95:2.5:2.5).
-
-
Cleavage Reaction:
-
Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
-
Product Precipitation and Purification:
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the final compound by preparative HPLC to obtain the desired product with high purity.
-
Data Presentation
The following tables summarize typical reaction conditions for the solid-phase synthesis of quinazoline derivatives and the biological activity of representative quinazoline-based kinase inhibitors.
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| Resin Loading (Amine) | R¹-NH₂ (3-5 eq), DIPEA (5-10 eq) | DMF | 25 | 4-12 | >95 (on resin) | - |
| C4 Substitution | This compound (3-5 eq), DIPEA (5-10 eq) | DMF | 60-80 | 12-24 | 80-95 | >90 |
| C2 Substitution | R²-NH₂ (5-10 eq), DIPEA (10-20 eq) | NMP | 100-130 | 12-48 | 60-85 | >85 |
| Nitro Reduction | SnCl₂·2H₂O (10-20 eq) | DMF | 25 | 12-24 | >90 (on resin) | - |
| C7 Acylation | R³COCl (5-10 eq), DIPEA (10-20 eq) | DCM | 25 | 4-12 | >95 (on resin) | - |
| Cleavage & Purification | TFA/TIPS/H₂O | - | 25 | 2-4 | 50-80 (overall) | >95 (after HPLC) |
| Table 1: Representative Reaction Conditions for Solid-Phase Synthesis of 7-Nitroquinazoline Derivatives. |
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Anilino-6-nitroquinazoline | EGFR | 0.37 - 12.93 | [4] |
| 4-Anilino-quinazoline | VEGFR-2 | 4.31 - 6.62 µM | [1] |
| Quinazolin-4(3H)-one | EGFR/VEGFR-2 | 58.26 µM (EGFR) | [5] |
| 4-Anilino-quinazoline | EGFR/VEGFR-2 | 1 nM (EGFR), 14 nM (VEGFR-2) | [6] |
| Table 2: Biological Activity of Representative Quinazoline-Based Kinase Inhibitors. |
Mandatory Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for a 2,4,7-trisubstituted quinazoline library.
EGFR/VEGFR Signaling Pathways
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by quinazoline-based inhibitors.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Note: Regioselective Synthesis of N-Substituted-2-chloro-7-nitroquinazolin-4-amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-7-nitroquinazoline and various primary amines. The 4-aminoquinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1][2] The reaction described herein proceeds with high regioselectivity, yielding 2-chloro-4-amino-7-nitroquinazoline derivatives, which are crucial intermediates for drug discovery, particularly in the development of kinase inhibitors.
Principle of Reaction
The reaction of this compound with primary amines is a classic example of nucleophilic aromatic substitution (SNAr). The quinazoline ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are effective leaving groups.
Regioselectivity: A critical feature of this reaction is its high regioselectivity. The carbon at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the carbon at the C2 position.[3] Theoretical DFT calculations confirm that the C4 carbon has a higher LUMO coefficient, which correlates with a lower activation energy for the substitution at this site.[2][4] Consequently, under mild reaction conditions, primary amines will exclusively displace the chlorine atom at the C4 position, leaving the C2-chloro group intact for subsequent chemical modifications.[1][3]
Caption: General workflow for the synthesis of 4-aminoquinazolines.
Applications in Drug Development
The 4-aminoquinazoline core is central to a wide range of biologically active compounds, demonstrating anti-cancer, anti-inflammatory, and anti-bacterial properties.[5][6] Many approved drugs, particularly tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, are based on this scaffold.[7]
The products of this reaction, N-substituted-2-chloro-7-nitroquinazolin-4-amines, are versatile intermediates:
-
Kinase Inhibitor Scaffolds: They serve as the foundational structure for targeting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).
-
Further Functionalization: The remaining chlorine at the C2 position can be substituted in a subsequent step under more forcing conditions, allowing for the synthesis of diverse 2,4-disubstituted quinazoline libraries.[3]
-
Nitro Group Modification: The 7-nitro group can be readily reduced to an amine, providing another handle for chemical elaboration to modulate solubility, activity, and pharmacokinetic properties.
Caption: Inhibition of the EGFR signaling cascade by quinazoline TKIs.
Experimental Protocols
This section provides a general protocol for the synthesis of N-aryl-2-chloro-7-nitroquinazolin-4-amines. Conditions may be optimized for different primary amine substrates.
A. Materials and Equipment
-
Reagents: this compound, substituted primary amine (e.g., aniline derivative), isopropanol (or THF, ethanol), triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thin-layer chromatography (TLC) apparatus, filtration apparatus (Büchner funnel), rotary evaporator.
B. General Synthetic Procedure
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a suitable solvent, such as isopropanol (10-20 mL per gram of starting material).
-
Add the primary amine (1.0-1.2 eq) to the suspension.
-
Add a base, such as triethylamine (1.5 eq), to scavenge the HCl generated during the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (typically 80-85 °C) with stirring.[1]
-
Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 3-6 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product often forms.
-
If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.
-
Wash the collected solid with cold solvent (e.g., cold isopropanol) and then with water to remove any amine hydrochloride salts.
-
Dry the product under vacuum to yield the desired N-substituted-2-chloro-7-nitroquinazolin-4-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary
The reaction is robust and provides good to excellent yields for a variety of primary amine nucleophiles. The table below summarizes typical reaction conditions.
| Nucleophile Type | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield | Reference |
| Aliphatic Amines | THF | Et3N | Room Temp | 0.5 - 3 | > 85% | [1] |
| Benzylamines | Acetonitrile | DIPEA | 80 | 4 - 6 | > 80% | [1] |
| Anilines | Isopropanol | - | Reflux (82) | 6 | 75 - 90% | |
| Substituted Anilines | Ethanol | NaOAc | Reflux (78) | 5 - 8 | 70 - 85% | [1] |
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of 2,4-Disubstituted 7-Nitroquinazoline Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 2,4-disubstituted quinazolines have been the focus of intensive research, leading to the development of potent inhibitors for various cellular targets. The introduction of a nitro group at the 7-position further modulates the electronic properties of the quinazoline ring, offering a vector for developing novel therapeutic agents. This document provides a detailed protocol for the synthesis of 2,4-disubstituted 7-nitroquinazoline libraries, a crucial step in the discovery of new drug candidates. The strategy focuses on a robust and versatile synthetic route starting from the key intermediate, 2,4-dichloro-7-nitroquinazoline, which allows for sequential and regioselective diversification.
General Synthetic Strategy
The construction of a diverse library of 2,4-disubstituted 7-nitroquinazolines is most efficiently achieved through a sequential substitution strategy starting from a common, highly reactive intermediate. The overall workflow begins with the synthesis of 7-nitroquinazoline-2,4(1H,3H)-dione, followed by chlorination to yield this compound. This key intermediate allows for regioselective substitution, as the chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C2.[3] This differential reactivity enables the selective introduction of a diverse range of substituents at C4, followed by a subsequent diversification at the C2 position, often employing powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[4][5]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Reagents like phosphorus oxychloride and thionyl chloride are highly corrosive and moisture-sensitive; handle with extreme care.
Protocol 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
This protocol is adapted from the synthesis of analogous quinazoline-diones.[6]
-
Reaction Setup: To a suspension of 2-amino-4-nitrobenzoic acid (1.0 eq) in water, add acetic acid.
-
Urea Formation: Add a solution of sodium cyanate (NaOCN, 2.5 eq) dropwise to the stirred suspension. Stir the mixture at room temperature for 30 minutes.
-
Cyclization: Add sodium hydroxide (NaOH) pellets in small portions while cooling the mixture to maintain room temperature. The reaction mixture is then heated to reflux until cyclization is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the product.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 7-nitroquinazoline-2,4(1H,3H)-dione as a solid, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Key Intermediate)
This procedure is based on established methods for the chlorination of quinazolinediones.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a mixture of 7-nitroquinazoline-2,4(1H,3H)-dione (1.0 eq), phosphorus oxychloride (POCl₃, ~5-10 vol) or thionyl chloride (SOCl₂)[8], and a catalytic amount of N,N-dimethylformamide (DMF).
-
Chlorination: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-12 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of crushed ice with vigorous stirring.
-
Purification: The resulting precipitate is collected by vacuum filtration, washed extensively with cold water until the filtrate is neutral, and then dried under vacuum. This affords this compound, typically as a solid.
Protocol 3: Library Synthesis via Sequential Substitution
Step 3A: Regioselective Substitution at the C4 Position
The C4 position of this compound is highly susceptible to nucleophilic attack.[3]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol, THF, or acetonitrile.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to yield the 2-chloro-4-substituted-7-nitroquinazoline intermediate.
Step 3B: Diversification at the C2 Position via Cross-Coupling
The less reactive C2-chloride can be substituted using palladium-catalyzed cross-coupling reactions to complete the synthesis of the library.
i. Suzuki-Miyaura Coupling (for C-C bond formation): [5][9]
-
Reaction Setup: In a reaction vessel, combine the 2-chloro-4-substituted-7-nitroquinazoline intermediate (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ with a suitable ligand, and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture of dioxane and water. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.
-
Work-up and Purification: Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
ii. Buchwald-Hartwig Amination (for C-N bond formation): [4][10]
-
Reaction Setup: Combine the 2-chloro-4-substituted-7-nitroquinazoline intermediate (1.0 eq), the desired amine or amide (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Heat the mixture under an inert atmosphere at 90-110 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate. Purify the resulting crude product by column chromatography.
Data Presentation
The following table summarizes representative yields for key steps in the synthesis of substituted quinazolines, based on analogous procedures reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Step No. | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| 1 | Cyclization | 2-Amino-4-chlorobenzoic acid | Formamide | 82.3% | [8] |
| 2 | Nitration | 7-Chloroquinazolin-4(3H)-one | HNO₃/H₂SO₄ | 84.7% | [8] |
| 3 | Chlorination | 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂/DMF | 91.3% | [8] |
| 4 | C4 Amination | 2,4-Dichloroquinazoline | Substituted anilines | 60-85% | |
| 5 | C2 Suzuki Coupling | 2-Chloro-4-arylquinazoline | Arylboronic acids, Pd(OAc)₂/Ph₃P | 65-90% | [9] |
Application & Biological Context
Derivatives of 2,4-disubstituted quinazolines have demonstrated significant potential as anticancer agents.[11][12] Mechanistic studies have revealed that certain compounds in this class can exert their cytotoxic effects through complex signaling pathways. For example, the derivative Sysu12d has been shown to induce cancer cell apoptosis by stabilizing the G-quadruplex structure in the c-myc promoter.[13] This stabilization leads to the downregulation of c-myc and subsequently nucleolin expression. The reduction in nucleolin disrupts ribosomal RNA synthesis, which in turn activates the p53 tumor suppressor pathway, ultimately leading to programmed cell death.[13] The synthesis of diverse 7-nitroquinazoline libraries provides a platform to discover novel compounds that may act through this or other anticancer mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Functionalization of 2,4-Dichloro-7-Nitroquinazoline: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 2,4-dichloro-7-nitroquinazoline, a key scaffold in medicinal chemistry. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient approach to synthesizing libraries of novel quinazoline derivatives for drug discovery programs, particularly in the development of kinase inhibitors.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates, especially in oncology. Functionalized quinazolines are well-known as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical targets in cancer therapy. The this compound building block is a versatile starting material for generating diverse chemical entities. The two chlorine atoms at the C2 and C4 positions, and the nitro group at the C7 position, provide orthogonal handles for sequential, regioselective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the selective formation of carbon-carbon and carbon-nitrogen bonds at these positions.
Regioselectivity of Functionalization
In palladium-catalyzed cross-coupling reactions with 2,4-dichloroquinazolines, the C4 position is generally more electrophilic and thus more reactive than the C2 position.[1] This inherent reactivity allows for the selective mono-functionalization at the C4 position under carefully controlled conditions. Subsequent functionalization at the C2 position can then be achieved, providing a route to di-substituted quinazolines with distinct substituents at these two positions.
Catalytic Methodologies and Protocols
The following sections detail the experimental protocols for the three major palladium-catalyzed cross-coupling reactions for the functionalization of this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is primarily used to introduce aryl or heteroaryl substituents, which are common features in kinase inhibitors.
Experimental Protocol: Regioselective Mono-Arylation at the C4-Position
This protocol is adapted from a similar procedure for a 6-nitro substituted quinazoline and is expected to yield the 4-aryl-2-chloro-7-nitroquinazoline.[2]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Add a 9:1 mixture of DME and ethanol.
-
Add an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 3 hours with a power of 300 W.[2]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling of a 6-nitro analog): [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 7-Chloro-4-(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 68 |
| 2 | 4-Chlorophenylboronic acid | 7-Chloro-4-(4-chlorophenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 63 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction is particularly useful for installing aniline fragments, which are key components of many EGFR inhibitors, at the C4 position of the quinazoline core.
Experimental Protocol: Mono-Amination at the C4-Position
This is a general protocol for the Buchwald-Hartwig amination of aryl chlorides.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a pre-catalyst like BrettPhos Pd G4 (5 mol%)[3]
-
A suitable phosphine ligand (e.g., BrettPhos, 5 mol%)[3]
-
A base such as cesium carbonate (Cs₂CO₃) (2.0 equivalents) or potassium phosphate (K₃PO₄) (1.4 equivalents)[3]
-
Anhydrous solvent (e.g., toluene or tert-butanol)[3]
Procedure:
-
In a nitrogen-filled glovebox, to a reaction vial, add this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the vial and heat the reaction mixture with stirring (typically at 100-110 °C) for the required time (typically 3-24 hours).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (General Buchwald-Hartwig Amination):
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Bromide | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Varies |
| 2 | Aryl Halide | Amine | BrettPhos Pd G4 / BrettPhos | K₃PO₄ | t-BuOH | 100 | Varies[3] |
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce alkynyl moieties, which can serve as handles for further functionalization or as part of the final pharmacophore.
Experimental Protocol: Mono-Alkynylation at the C4-Position
This is a general protocol for the Sonogashira coupling.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
A base such as diisopropylamine or triethylamine (7.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in the anhydrous solvent at room temperature under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the base.[1]
-
Add the terminal alkyne (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an etheral solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (General Sonogashira Coupling):
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Varies[1] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The general workflow for the functionalization of this compound and subsequent biological evaluation is depicted below.
Caption: General workflow for the synthesis and evaluation of functionalized quinazoline derivatives.
EGFR Signaling Pathway
Many quinazoline derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
References
Application of 2,4-Dichloro-7-Nitroquinazoline in Cancer Research: A Keystone for Novel Therapeutic Agents
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several FDA-approved drugs, such as gefitinib and erlotinib, built upon this heterocyclic system. The compound 2,4-dichloro-7-nitroquinazoline represents a highly versatile, yet underexplored, intermediate for the synthesis of novel anticancer agents. Its two reactive chlorine atoms at the C2 and C4 positions allow for sequential and regioselective substitution, enabling the creation of diverse molecular libraries. The presence of a nitro group at the 7-position offers unique electronic properties and a potential handle for further chemical modification, such as reduction to an amino group, which can significantly influence the biological activity of the final compounds. This document provides detailed application notes and protocols for leveraging this compound in the discovery and development of next-generation cancer therapeutics, primarily focusing on its potential as a precursor for potent kinase inhibitors.
Application Notes
This compound serves as a critical starting material for the synthesis of a variety of substituted quinazolines with potential applications in oncology. The primary application lies in its use as a scaffold for the development of inhibitors targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
1. Kinase Inhibitor Synthesis:
The quinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors. By strategically introducing different substituents at the C2 and C4 positions of the this compound ring, researchers can design potent and selective inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is a hallmark of many EGFR inhibitors.[1][2] The synthesis of novel 7-nitro-4-anilinoquinazoline derivatives from this compound could lead to the discovery of new EGFR inhibitors with activity against wild-type, mutated, and resistant forms of the receptor.[1][3] The nitro group at the 7-position can modulate the binding affinity and selectivity of the compound within the ATP-binding pocket of the EGFR kinase domain.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of EGFR and VEGFR is a promising strategy to combat tumor growth and angiogenesis. The 2,4-disubstituted quinazoline scaffold has been successfully employed to develop dual EGFR/VEGFR inhibitors.[5] this compound provides a valuable starting point for creating novel dual inhibitors.
-
Other Tyrosine Kinases: The versatility of the 2,4-dichloroquinazoline intermediate allows for the exploration of inhibitors against a wide range of other relevant cancer targets, such as Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met.[6]
2. Multi-Targeted Agent Development:
The structural flexibility offered by the this compound starting material allows for the design of multi-targeted agents that can simultaneously modulate different oncogenic pathways, potentially leading to synergistic antitumor effects and overcoming drug resistance.[7]
3. Probing Cellular Pathways:
Novel derivatives synthesized from this compound can be utilized as chemical probes to investigate the roles of specific kinases and signaling pathways in cancer biology. These compounds can help in target validation and in understanding the complex signaling networks that drive tumorigenesis.
Data Presentation
The following table summarizes the anticancer activity of various quinazoline derivatives, showcasing the potential of this scaffold in cancer research. While specific data for derivatives of this compound are not extensively available, the data for structurally related compounds highlight the promise of this chemical class.
| Compound Class | Target(s) | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| 2-Chloro-4-anilinoquinazolines | EGFR, VEGFR-2 | Various | 0.85 - 1.63 (for lead compounds) | [8] |
| 5-Anilino-8-nitroquinazolines | EGFR, VEGFR-2 | HUVEC | 1.8 | [4] |
| Quinazoline-based thiazoles | EGFR (wild-type & mutants) | MCF-7, HepG2, A549 | 2.86 - 17.92 | [9] |
| Quinazoline-based triazoles | Multiple Kinases | EBC-1 (lung) | 8.6 | [6] |
| 2,4-Diaminoquinazolines | DNA | MCF-7, HCT-116, HepG2 | 9.1 - 12.0 (µg/ml) | [8] |
| Quinazoline-chalcones | Not specified | K-562, RPMI-8226, HCT-116 | 0.622 - 1.81 | [8] |
| 2-Substituted-4-aminoquinazolines | Not specified | K562, HeLa | 2.03 - 3.31 | [10] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of anticancer agents derived from this compound. These are generalized methods based on established procedures for similar quinazoline derivatives.
Protocol 1: Synthesis of 4-Anilino-2-chloro-7-nitroquinazoline Derivatives
This protocol describes the selective substitution at the C4 position of this compound with various anilines.
Materials:
-
This compound
-
Substituted anilines
-
Isopropanol or other suitable solvent (e.g., DMF)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Stir plate and magnetic stir bars
-
Round-bottom flasks and reflux condenser
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in isopropanol in a round-bottom flask.
-
Add the desired substituted aniline (1.1 equivalents) to the solution.
-
Add DIPEA (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-anilino-2-chloro-7-nitroquinazoline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Protocol 2: Synthesis of 2,4-Disubstituted-7-nitroquinazoline Derivatives
This protocol outlines the subsequent substitution at the C2 position to generate 2,4-disubstituted-7-nitroquinazolines.
Materials:
-
4-Anilino-2-chloro-7-nitroquinazoline derivative from Protocol 1
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Suitable solvent (e.g., DMF, DMSO, or ethanol)
-
Base (if necessary, e.g., K₂CO₃, Et₃N)
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4-anilino-2-chloro-7-nitroquinazoline derivative (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add the desired nucleophile (1.5-2 equivalents) and a base, if required.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterize the final 2,4-disubstituted-7-nitroquinazoline derivative by spectroscopic methods.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized quinazoline derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in complete culture medium from a stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11][12]
Protocol 4: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase (e.g., EGFR).
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Synthesized quinazoline derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the synthesized compounds at various concentrations to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).
-
Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.[1]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in cancer research.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 7. Potential of substituted quinazolines to interact with multiple targets in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Novel Kinase Inhibitors from 2,4-Dichloro-7-nitroquinazoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of a diverse range of quinazoline derivatives starting from 2,4-dichloro-7-nitroquinazoline. This versatile building block is a valuable precursor for the rapid generation of compound libraries targeting key protein kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction efficiency.
Introduction to Microwave-Assisted Synthesis with this compound
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The presence of two reactive chlorine atoms at the C2 and C4 positions of this compound, activated by the electron-withdrawing nitro group at the C7 position, allows for selective and sequential functionalization. This enables the synthesis of a wide array of 2,4-disubstituted-7-nitroquinazolines, which are promising candidates for the development of novel therapeutics.
Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, accelerating reaction rates and often leading to cleaner products with higher purity. This technology is particularly well-suited for the synthesis of heterocyclic compounds and is a powerful tool for the efficient construction of compound libraries for high-throughput screening.
Key Synthetic Transformations
This application note focuses on several key microwave-assisted reactions for the derivatization of this compound:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The C4 position is highly susceptible to nucleophilic attack, allowing for the facile introduction of various amine, alcohol, and thiol functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira coupling reactions at the C4 and C2 positions enable the formation of carbon-carbon bonds, introducing aryl, heteroaryl, and alkynyl substituents.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction provides an alternative and often more general method for the introduction of a wide range of primary and secondary amines at both the C2 and C4 positions.
Application in Kinase Inhibitor Drug Discovery
Quinazoline derivatives are well-established as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 7-nitroquinazoline scaffold, in particular, has been explored for the development of dual EGFR and VEGFR-2 inhibitors.[2]
The EGFR signaling pathway, upon activation by ligands like EGF, triggers a cascade of downstream events that promote cell proliferation and survival. Similarly, the VEGFR signaling pathway, activated by VEGF, is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The dual inhibition of both EGFR and VEGFR pathways represents a promising strategy in cancer therapy to simultaneously block tumor growth and its blood supply.
Diagram of the General Synthetic Workflow
Caption: General workflow for the microwave-assisted synthesis of diverse quinazoline derivatives.
Diagram of Targeted Signaling Pathways
Caption: Inhibition of EGFR and VEGFR signaling pathways by 7-nitroquinazoline derivatives.
Experimental Protocols
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) of this compound with Anilines
This protocol describes the regioselective substitution of the chlorine atom at the C4 position with various anilines. The reaction is typically fast and high-yielding under microwave irradiation.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Isopropanol (IPA) or N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, add this compound (1.0 mmol, 244 mg).
-
Add the substituted aniline (1.1 mmol).
-
Add 5 mL of isopropanol or DMF.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid, wash with cold isopropanol, and dry under vacuum.
-
If the product is soluble, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
| Entry | Aniline | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Aniline | IPA | 15 | 120 | 92 |
| 2 | 4-Methoxyaniline | IPA | 10 | 120 | 95 |
| 3 | 3-Chloroaniline | DMF | 20 | 140 | 88 |
| 4 | 4-Fluoroaniline | IPA | 15 | 120 | 91 |
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the regioselective Suzuki-Miyaura coupling at the C4 position, followed by a second coupling at the C7 position for the synthesis of diarylquinazolines.
Materials:
-
4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline (Note: This is a derivative of the primary starting material, used as a specific example from the literature)[3]
-
Arylboronic acid (1.2-2.0 equivalents for monocoupling, 4.0 equivalents for double coupling)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2.5 mol%)
-
Sodium carbonate (Na2CO3) (3.0 equivalents)
-
1,2-Dimethoxyethane (DME) and Ethanol (9:1 v/v)
-
Microwave synthesis vial (20 mL)
-
Magnetic stirrer bar
Procedure for Monocoupling at C4:
-
In a 20 mL microwave vial, dissolve 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline (0.67 mmol, 200 mg) and Pd(PPh3)4 (0.017 mmol, 20 mg) in 18 mL of DME under a nitrogen atmosphere.
-
Add the arylboronic acid (1.2-2.0 equivalents) and a solution of Na2CO3 (2.01 mmol, 213 mg) in 2 mL of ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with 300 W power, heating to 80 °C for 3 hours.[3]
-
After cooling, add water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure for Sequential Coupling at C7:
-
The 7-chloro-4-arylquinazoline derivative from the previous step (0.54 mmol) and Pd(PPh3)4 (0.014 mmol, 16 mg) are dissolved in 27 mL of DMF under a nitrogen atmosphere.
-
The second arylboronic acid (2.0 equivalents, 1.08 mmol) and a solution of Na2CO3 (1.62 mmol, 172 mg) in 3 mL of ethanol are added.
-
The mixture is irradiated at 300 W, heating to 150 °C for 3 hours.[3]
-
Work-up and purification are performed as described for the monocoupling reaction.
| Entry | C4-Arylboronic Acid | C7-Arylboronic Acid | Yield C4 (%) | Yield C7 (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 85 | 78 |
| 2 | 4-Tolylboronic acid | 3-Thienylboronic acid | 88 | 75 |
| 3 | 3-Fluorophenylboronic acid | Phenylboronic acid | 82 | 80 |
Conclusion
The microwave-assisted synthesis of 7-nitroquinazoline derivatives from this compound is a rapid, efficient, and versatile strategy for the generation of potential kinase inhibitors. The protocols provided herein offer a starting point for the exploration of a broad chemical space around this privileged scaffold. The resulting compounds are of significant interest for further investigation as anticancer agents targeting critical signaling pathways such as EGFR and VEGFR. The adaptability of these microwave-assisted methods allows for the facile creation of compound libraries, accelerating the early stages of drug discovery and development.
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-dichloro-7-nitroquinazoline
Welcome to the technical support center for the synthesis of 2,4-dichloro-7-nitroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and troubleshoot common experimental issues.
Experimental Workflow Overview
The synthesis of this compound is typically a multi-step process. The general workflow involves the formation of a quinazoline-dione intermediate from a substituted anthranilic acid, followed by a chlorination step to yield the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is very low. Where should I start investigating?
A1: A low overall yield can result from issues at any stage. Systematically review your process:
-
Purity of Starting Material: Ensure the 2-amino-5-nitrobenzoic acid is pure. Impurities can interfere with the initial cyclization reaction.
-
Cyclization Efficiency: The conversion to 7-nitroquinazoline-2,4(1H,3H)-dione is a critical step. Ensure the reaction goes to completion. In analogous syntheses, this step can achieve yields of over 80%.[1][2]
-
Chlorination Reaction: This is the most common source of yield loss. Incomplete reaction, side-product formation, or product degradation during workup can significantly lower your yield. See the specific troubleshooting points for chlorination below.
-
Product Isolation and Stability: The final product can be sensitive to moisture.[1] Ensure a rapid and anhydrous workup. Inefficient extraction or purification will also lead to yield loss.
Q2: The chlorination step is inefficient. How can I improve the yield?
A2: The chlorination of the quinazoline-dione intermediate is crucial and can be optimized.
-
Choice of Chlorinating Agent: While thionyl chloride (SOCl₂) can be used, phosphorus oxychloride (POCl₃) is often more effective and reliable for this type of transformation.[3]
-
Use of a Catalyst/Base: The reaction is typically facilitated by adding a high-boiling tertiary amine. N,N-diethylaniline or N,N-dimethylaniline are commonly used to drive the reaction, with procedures reporting high yields (over 90%) when refluxing with POCl₃ and one of these bases.[2][3][4]
-
Reaction Conditions: The reaction usually requires heating. Refluxing the mixture for several hours (e.g., 5 hours to overnight) is a common procedure.[2][4] Ensure the temperature is high enough for the reaction to proceed efficiently.
-
Anhydrous Conditions: All reagents and glassware must be perfectly dry. Both POCl₃ and the dichloroquinazoline product are highly reactive with water. Moisture can quench the reagent and decompose the product.[1]
Q3: I am observing unexpected side products after chlorination. What could they be?
A3: Side products often arise from incomplete reactions or degradation.
-
Mono-chlorinated Species: Incomplete chlorination can leave one of the hydroxyl groups on the dione intact, resulting in a mono-chloro, mono-hydroxy impurity.
-
Hydrolysis Product: The most common impurity is the starting material, 7-nitroquinazoline-2,4(1H,3H)-dione. This occurs if the this compound product is exposed to water during workup, as it can readily hydrolyze.[1]
-
Polymerization/Tar: Overheating or extended reaction times can sometimes lead to the formation of polymeric tars, which can complicate purification.
Q4: My final product degrades upon storage or during purification. What is the cause and how can I prevent it?
A4: this compound, like similar compounds, is highly susceptible to hydrolysis due to the two electron-withdrawing chlorine atoms and the nitro group, which make the quinazoline ring very reactive towards nucleophiles like water.[1]
-
Prevention during Workup: Pour the reaction mixture into ice-cold water to precipitate the product and keep it cold.[2][4] Filter the solid quickly and wash with cold water.
-
Drying and Storage: Dry the product thoroughly under a vacuum. Store it in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for this synthesis?
A: The most direct starting material is 2-amino-5-nitrobenzoic acid. This allows for the formation of the 7-nitroquinazoline-2,4(1H,3H)-dione intermediate in a single cyclization step.
Q: Which chlorinating agent is superior: POCl₃ or SOCl₂?
A: For the synthesis of dichloroquinazolines from quinazoline-diones, POCl₃ is generally preferred and has been shown to give more reliable and higher yields, especially when used in conjunction with a base like N,N-diethylaniline.[2][3] A synthesis for a similar compound using SOCl₂ with a DMF catalyst also reported a high yield (91.3%), so the choice may depend on available reagents and specific optimization.[1]
Q: What is the function of N,N-diethylaniline or N,N-dimethylaniline in the chlorination step?
A: These high-boiling tertiary amines act as bases and catalysts. They activate the quinazoline-dione for chlorination and neutralize the HCl that is generated as a byproduct of the reaction with POCl₃, helping to drive the reaction to completion.
Q: What are the key safety precautions for this synthesis?
A:
-
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).
-
The nitration step, if performed, involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents.
-
High temperatures are used, particularly for the chlorination step. Use appropriate heating mantles and ensure glassware is free of defects.
Optimization of Reaction Conditions
Optimizing reaction parameters is key to maximizing yield. The following tables summarize data from analogous quinazoline syntheses that can guide your optimization efforts.
Table 1: Comparison of Chlorination Reagents and Conditions
| Precursor | Chlorinating Agent | Base/Catalyst | Conditions | Yield (%) | Reference |
| 7-Fluoroquinazoline-2,4-dione | POCl₃ | N,N-Diethylaniline | Reflux, overnight | 94% | [2] |
| 7-Chloro-6-nitroquinazolin-4-one | SOCl₂ | DMF | 100 °C | 91.3% | [1] |
| 6,7-Dimethoxy-quinazolin-2,4-dione | POCl₃ | N,N-Dimethylaniline | Reflux, 5 h | Satisfactory | [4] |
| Quinazolinone derivative | POCl₃ + N,N-diethylaniline | - | - | 70-86% | [3] |
Table 2: Effect of Temperature and Time on Yield (Illustrative Example from a Substitution Reaction on a Chloroquinazoline)
| Temperature (°C) | Time (h) | Yield (%) |
| 30 | 6 | No Reaction |
| 60 | 6 | 83.1% |
| 70 | 6 | - |
| 80 | 5 | 95.7% |
| 80 | 6 | 96.5% |
| Data adapted from a related nucleophilic substitution reaction, demonstrating the significant impact of temperature and time on reaction success.[5] |
Detailed Experimental Protocol
This protocol is a representative procedure adapted from high-yield syntheses of similar compounds.[1][2]
Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
-
Combine 2-amino-5-nitrobenzoic acid (1 equivalent) and urea (3-4 equivalents).
-
Heat the mixture carefully in a flask with an air condenser to 180-190 °C for 4-5 hours. The mixture will melt, and ammonia will evolve.
-
Cool the reaction mixture to room temperature. The solidified mass is the crude dione.
-
Recrystallize the crude product from a suitable solvent like glacial acetic acid or DMF/water to obtain pure 7-nitroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 7-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (approx. 5-10 mL per gram of dione) and N,N-diethylaniline (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral.
-
Dry the product under high vacuum to yield this compound.
Troubleshooting Logic Flowchart
If you are experiencing low yields, use the following flowchart to diagnose the potential issue.
Caption: A logical flowchart for troubleshooting low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side reactions in 2,4-dichloro-7-nitroquinazoline substitutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution reactions on 2,4-dichloro-7-nitroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?
A1: Based on established principles of nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline systems, the substitution is expected to be highly regioselective. The chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position. This is due to the greater electrophilicity of the C4 carbon, which is further enhanced by the electron-withdrawing nitro group at the 7-position. Therefore, under mild reaction conditions (e.g., lower temperatures), monosubstitution will predominantly occur at the C4 position. Substitution at the C2 position generally requires more forcing conditions, such as higher temperatures or the use of microwave irradiation.[1][2]
Q2: What are the most common side reactions to expect during amination of this compound?
A2: The most common side reactions include:
-
Di-substitution: Reaction at both the C2 and C4 positions, especially if harsh conditions (high temperature, long reaction time) or a large excess of the nucleophile are used.
-
Hydrolysis: this compound is highly susceptible to hydrolysis, which can lead to the formation of the corresponding quinazolinone byproduct.[3] This is particularly problematic in the presence of moisture or when using solvents that contain water.
-
Reaction with Solvent: If nucleophilic solvents such as alcohols are used at elevated temperatures, they can compete with the desired nucleophile, leading to the formation of alkoxy-substituted byproducts.[4]
Q3: How can I favor monosubstitution at the C4 position?
A3: To favor monosubstitution at the C4 position, it is crucial to control the reaction conditions carefully:
-
Temperature: Perform the reaction at a low temperature, starting at 0 °C and slowly allowing it to warm to room temperature.
-
Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents).
-
Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.
Q4: I am observing a significant amount of a byproduct that is not the C2-substituted or di-substituted product. What could it be?
A4: A likely culprit is the hydrolysis of the starting material or the product. The chloro groups on the quinazoline ring, particularly at the C4 position, are highly activated towards nucleophilic attack by water, especially with the electron-withdrawing nitro group present. This would result in the formation of 4-chloro-7-nitroquinazolin-2(1H)-one or 2-chloro-7-nitroquinazolin-4(3H)-one. To confirm this, you can use analytical techniques such as mass spectrometry to check for a mass corresponding to the replacement of a chlorine atom with a hydroxyl group.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Reaction | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. Consider using a more nucleophilic amine or adding a non-nucleophilic base (e.g., DIPEA) to deprotonate the nucleophile. 2. Gradually increase the reaction temperature, monitoring for the formation of side products. 3. Switch to a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. |
| Poor Regioselectivity (Mixture of C2 and C4 substitution) | 1. Reaction temperature is too high. 2. Extended reaction time. | 1. Lower the reaction temperature. Start at 0 °C or room temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction at the C2 position. |
| Formation of Di-substituted Product | 1. Excess nucleophile used. 2. Reaction conditions are too harsh (high temperature, long duration). | 1. Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). 2. Employ milder reaction conditions as described for favoring C4-monosubstitution. |
| Presence of Hydrolysis Byproduct (Quinazolinone) | 1. Presence of water in the reaction mixture. 2. Use of protic solvents. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. If possible, switch to a polar aprotic solvent. If a protic solvent must be used, ensure it is thoroughly dried. |
Data Presentation
While specific quantitative data for this compound is limited in the literature, the following table presents representative yields for C4-selective amination of structurally related 2,4-dichloroquinazolines to provide a comparative reference.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | Isopropanol | Reflux | 6 | Satisfactory |
| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-(N,N-dimethylamino)-aniline | Dioxane | 80 | 12 | 65 |
| 2,4-dichloroquinazoline | Hydrazine hydrate | Ethanol | 0-5 | 2 | Not specified |
Note: Yields are highly dependent on the specific nucleophile and reaction conditions.
Experimental Protocols
The following are general experimental protocols for nucleophilic aromatic substitution on 2,4-dichloroquinazolines. These should be considered as a starting point and may require optimization for this compound.
Protocol 1: General Procedure for C4-Selective Amination (Mild Conditions)
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF, or acetonitrile) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine nucleophile (1.1 eq.) dropwise to the stirred solution.
-
If the amine is used as its salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.).
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C2-Substitution (Harsh Conditions)
This protocol assumes the C4 position has already been substituted.
-
Dissolve the 4-substituted-2-chloro-7-nitroquinazoline (1.0 eq.) in a high-boiling point solvent (e.g., isopropanol, n-butanol, or DMF).
-
Add the second nucleophile (often in excess, 2-5 eq.).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) or use microwave irradiation.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Work up the residue by partitioning between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound substitutions.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,4-Dichloro-7-Nitroquinazoline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-dichloro-7-nitroquinazoline via recrystallization.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to overcome these challenges.
Problem 1: The compound "oils out" instead of forming crystals.
-
Q1: My this compound is separating as an oil during cooling. What should I do?
-
A1: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is too supersaturated.[1][2] To resolve this, reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to decrease the concentration and then allow the solution to cool more slowly.[1][3] Seeding the solution with a pure crystal of this compound can also encourage crystallization over oiling.[1][4]
-
Problem 2: Very low or no crystal formation upon cooling.
-
Q2: I've cooled the solution, but no crystals have formed. What went wrong?
-
A2: This is a common issue that can arise from a few factors. The most frequent cause is using too much solvent, which keeps the compound dissolved even at low temperatures.[3][5] Another possibility is the formation of a supersaturated solution that resists nucleation.[2][5]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If an excess of solvent is suspected, gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[3][5]
-
Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the meniscus to create a nucleation site.[2] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.
-
Further Cooling: If crystals still do not form, try cooling the flask in an ice bath or even a colder bath (ice/salt) to further decrease the solubility.
-
-
Problem 3: The recrystallized product is still impure.
-
Q3: After recrystallization, my this compound is not pure. How can I improve the purity?
-
A3: Impurities can be carried over for several reasons. The cooling process might have been too rapid, trapping impurities within the crystal lattice.[3] The washing step may have been insufficient, or the chosen solvent might not be ideal for excluding the specific impurities present.
-
Optimization Strategies:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. This promotes the formation of more ordered crystals that exclude impurities.[4]
-
Thorough Washing: Once the crystals are collected by filtration, wash them with a small amount of fresh, ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[1][4]
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities should ideally remain soluble at low temperatures.[1] It may be necessary to screen different solvents or use a solvent/anti-solvent system.[4] For similar quinazoline derivatives, solvents like ethanol and acetone have been used.[6]
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q4: What is the best solvent for recrystallizing this compound?
-
Q5: How can I maximize the yield of my recrystallization?
-
A5: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][5] Ensure the solution is cooled thoroughly, potentially in an ice bath, to precipitate as much of the product as possible.[1] However, be aware that aggressively maximizing yield can sometimes compromise purity.[1]
-
-
Q6: My final product has a yellowish tint. How can I remove colored impurities?
-
A6: A yellowish tint suggests the presence of colored impurities. This can often be addressed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration.[1] Ensure the crystals are also washed thoroughly with ice-cold solvent during filtration.[1]
-
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on standard recrystallization techniques for quinazoline derivatives. Optimization may be required.
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a small amount of different potential solvents (e.g., ethanol, acetone, ethyl acetate) to each tube.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring until the compound just dissolves. Use the minimum amount of hot solvent.[1]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[1]
-
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.[4]
-
Quantitative Data
| Parameter | Solvent System | Observation | Reference |
| Recrystallization Solvent | Acetone | Used for single crystal growth of 2,4-dichloro-7-fluoroquinazoline. | [6] |
| Recrystallization Solvent | Ethanol | Used for recrystallizing various 2,3- and 2,4-disubstituted quinazoline derivatives. | |
| Recrystallization Solvent | Acetic Acid | Used for recrystallizing some quinazoline derivatives. | |
| Purification Method | Washing with Diethyl Ether | Used to purify 4,7-dichloro-6-nitroquinazoline. | [7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,4-diamino-7-nitroquinazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diamino-7-nitroquinazolines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Yield of 7-nitroquinazoline-2,4(1H,3H)-dione (Intermediate I)
Question: I am attempting to synthesize 7-nitroquinazoline-2,4(1H,3H)-dione from 2-amino-4-nitrobenzoic acid and urea, but I am getting a very low yield or no product. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in the cyclization to form the dione is a common issue. Here are the potential causes and solutions:
-
Incomplete Reaction: The reaction may require higher temperatures or longer reaction times than anticipated.
-
Troubleshooting:
-
Ensure the reaction temperature is maintained at the optimal level for the chosen solvent (e.g., reflux in a high-boiling solvent like diphenyl ether).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending it.
-
-
-
Sub-optimal Reaction Conditions: The ratio of reactants and the reaction medium are critical.
-
Troubleshooting:
-
Ensure an excess of urea is used to drive the reaction to completion.
-
Consider performing the reaction neat (without solvent) by carefully heating a melt of the reactants, if you have the appropriate equipment and safety measures in place.
-
-
-
Degradation of Starting Material or Product: High temperatures can sometimes lead to decomposition.
-
Troubleshooting:
-
If you suspect degradation, try running the reaction at a slightly lower temperature for a longer duration.
-
Ensure that the starting 2-amino-4-nitrobenzoic acid is pure. Impurities can interfere with the reaction.
-
-
| Parameter | Recommended Condition | Alternative Condition |
| Reactant Ratio | 1 equivalent 2-amino-4-nitrobenzoic acid : 10 equivalents Urea | 1 : 15 equivalents Urea |
| Temperature | 180-200 °C (neat) | Reflux in diphenyl ether (~259 °C) |
| Reaction Time | 2-4 hours | 4-6 hours |
Problem 2: Poor Yield or Incomplete Conversion in the Chlorination of 7-nitroquinazoline-2,4(1H,3H)-dione to 2,4-dichloro-7-nitroquinazoline (Intermediate II)
Question: My chlorination of the dione intermediate with phosphorus oxychloride (POCl₃) is giving a low yield of the desired dichloro product. What could be going wrong?
Answer:
This chlorination step is crucial and can be problematic. Here are some troubleshooting tips:
-
Insufficient Reagent Activity: The quality of the POCl₃ and the presence of a catalyst are important.
-
Troubleshooting:
-
Use freshly distilled POCl₃.
-
The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, can significantly improve the reaction rate and yield.[1]
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Ensure the reaction is heated at reflux for a sufficient amount of time (typically 4-6 hours).
-
Monitor the reaction by TLC until the starting dione is no longer visible.
-
-
-
Hydrolysis of the Product: The dichloro product is sensitive to moisture and can hydrolyze back to the monochloro or dione starting material during workup.
-
Troubleshooting:
-
Perform the workup quickly and under anhydrous conditions as much as possible.
-
Pour the reaction mixture onto crushed ice and immediately filter the precipitated product. Wash with cold water and dry thoroughly under vacuum.
-
-
| Parameter | Recommended Condition | Alternative Condition |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | POCl₃ with catalytic N,N-dimethylaniline |
| Temperature | Reflux (~105 °C) | 110-120 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Workup | Pour onto ice, filter immediately | Evaporate excess POCl₃ under reduced pressure before quenching with ice |
Problem 3: Difficulty in Selective Mono-amination at the C4 Position
Question: I am trying to react this compound with an amine to get the 4-amino-2-chloro-7-nitroquinazoline, but I am getting a mixture of the desired product and the 2,4-diamino product. How can I improve the selectivity?
Answer:
The C4 position is significantly more reactive towards nucleophilic substitution than the C2 position. However, controlling the reaction to achieve selective mono-substitution requires careful control of the reaction conditions.
-
Reaction Temperature is Too High: Higher temperatures will favor the substitution at the less reactive C2 position.
-
Troubleshooting:
-
Run the reaction at a lower temperature, such as room temperature or even 0 °C.
-
-
-
Excess Nucleophile: Using a large excess of the amine will increase the chances of disubstitution.
-
Troubleshooting:
-
Use only a slight excess (1.0-1.2 equivalents) of the amine.
-
-
-
Reaction Time is Too Long: Extended reaction times can lead to the formation of the disubstituted product.
-
Troubleshooting:
-
Monitor the reaction closely by TLC and stop the reaction as soon as the starting dichloro compound is consumed.
-
-
| Parameter | Recommended Condition for Mono-amination |
| Temperature | 0 °C to Room Temperature |
| Amine Equivalents | 1.0 - 1.2 equivalents |
| Solvent | Isopropanol, Ethanol, or THF |
| Reaction Time | Monitor by TLC (typically 1-4 hours) |
Problem 4: Low Yield in the Second Amination at the C2 Position
Question: I have successfully synthesized the 4-amino-2-chloro-7-nitroquinazoline, but the subsequent reaction with a second amine to form the 2,4-diamino product is giving a low yield. How can I improve this step?
Answer:
The C2 position is less reactive than the C4 position, so more forcing conditions are required for the second substitution.
-
Insufficiently Forcing Conditions: The reaction may require higher temperatures and longer reaction times.
-
Troubleshooting:
-
Increase the reaction temperature to reflux in a suitable solvent like isopropanol or n-butanol.
-
Microwave irradiation can also be effective in driving this reaction to completion.
-
-
-
Poor Nucleophilicity of the Amine: A less nucleophilic amine will react more slowly.
-
Troubleshooting:
-
If possible, use a more nucleophilic amine.
-
Consider the use of a base to deprotonate the amine and increase its nucleophilicity. However, be cautious as this can also lead to side reactions.
-
-
| Parameter | Recommended Condition for Di-amination |
| Temperature | Reflux in Isopropanol or n-Butanol |
| Reaction Time | 12-24 hours (monitor by TLC) |
| Alternative Heating | Microwave irradiation (e.g., 120-150 °C for 30-60 min) |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for 2,4-diamino-7-nitroquinazolines?
A1: A common and reliable synthetic route starts from 2-amino-4-nitrobenzoic acid. The general workflow is as follows:
Q2: How does the 7-nitro group affect the synthesis?
A2: The 7-nitro group is a strong electron-withdrawing group, which has several effects on the synthesis:
-
Activation towards Nucleophilic Substitution: It activates the quinazoline ring towards nucleophilic aromatic substitution, making the displacement of the chloro groups at C2 and C4 generally faster than in an unsubstituted quinazoline.
-
Deactivation towards Electrophilic Substitution: If you were to perform an electrophilic substitution on the quinazoline ring, the nitro group would make it more difficult.
-
Potential for Side Reactions: Under certain reductive conditions, the nitro group can be reduced to an amino group. This needs to be considered when choosing reagents for other steps.
Q3: What are the best methods for purifying the final 2,4-diamino-7-nitroquinazoline product?
A3: Purification of the final product typically involves a combination of techniques:
-
Aqueous Workup: After the reaction, an aqueous workup is often performed to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column is typically used with a solvent system such as dichloromethane/methanol or ethyl acetate/hexane.
-
Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be very effective.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Phosphorus oxychloride (POCl₃): This is a corrosive and lachrymatory substance. It reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitrating agents: If a nitration step is involved, be aware that nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and can cause severe burns. Reactions involving nitrating agents can be highly exothermic and require careful temperature control.
-
High Temperatures: Many steps in this synthesis require high temperatures. Use appropriate heating mantles and ensure that the glassware is free of cracks.
-
Solvents: Handle all organic solvents in a fume hood and be aware of their flammability.
Experimental Protocols
Protocol 1: Synthesis of 7-nitroquinazoline-2,4(1H,3H)-dione (Intermediate I)
-
In a round-bottom flask, thoroughly mix 2-amino-4-nitrobenzoic acid (1 equivalent) and urea (10 equivalents).
-
Heat the mixture in an oil bath at 190-200 °C for 3 hours. The mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature.
-
Add water to the solid and break it up.
-
Filter the solid, wash thoroughly with water, and then with a small amount of ethanol.
-
Dry the solid under vacuum to obtain the crude 7-nitroquinazoline-2,4(1H,3H)-dione.
Protocol 2: Synthesis of this compound (Intermediate II)
-
To a round-bottom flask equipped with a reflux condenser, add 7-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (10-15 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Heat the mixture at reflux for 5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 3: Synthesis of 2,4-diamino-7-nitroquinazoline
-
Step A: Mono-amination at C4
-
Dissolve this compound (1 equivalent) in isopropanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the first amine (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 4-amino-2-chloro-7-nitroquinazoline.
-
-
Step B: Di-amination at C2
-
Dissolve the purified 4-amino-2-chloro-7-nitroquinazoline (1 equivalent) in n-butanol.
-
Add the second amine (3-5 equivalents).
-
Heat the reaction mixture at reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization to obtain the final 2,4-diamino-7-nitroquinazoline.
-
References
optimizing solvent and temperature for reactions of 2,4-dichloro-7-nitroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent and temperature conditions for reactions involving 2,4-dichloro-7-nitroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is highly susceptible to nucleophilic aromatic substitution. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position. This allows for regioselective substitution, where nucleophiles will preferentially attack the C4 position under milder conditions. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures.
Q2: How does the nitro group at the 7-position influence the reactivity?
A2: The electron-withdrawing nature of the nitro group at the 7-position further activates the quinazoline ring system towards nucleophilic attack, enhancing the reactivity at both the C2 and C4 positions compared to unsubstituted 2,4-dichloroquinazoline.
Q3: What are common solvents used for reactions with this compound?
A3: A range of aprotic and protic solvents can be used. Common choices include:
-
Aprotic polar solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). Dioxane is also a suitable high-boiling solvent in which quinazolines are readily soluble.[1]
-
Protic solvents: Alcohols such as ethanol (EtOH), isopropanol (iPrOH), and n-butanol (n-BuOH) are frequently used, particularly for reactions with amines.
Q4: What is the typical temperature range for selective substitution at the C4 position?
A4: Selective substitution at the C4 position can often be achieved at temperatures ranging from room temperature (RT) to around 80-100 °C.[2] The optimal temperature will depend on the nucleophilicity of the reacting amine and the solvent used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Reaction | 1. Insufficient temperature. 2. Poor solubility of reactants. 3. Low nucleophilicity of the reacting amine. 4. Deactivated catalyst (if applicable). | 1. Gradually increase the reaction temperature in 10-20 °C increments. 2. Switch to a solvent with better solubilizing properties for both reactants (e.g., DMF, DMSO). 3. If using a weak amine nucleophile, consider adding a non-nucleophilic base (e.g., DIPEA, Et3N) to increase its reactivity. 4. For cross-coupling reactions, ensure the catalyst is active and consider using fresh catalyst. |
| Formation of Di-substituted Product (at C2 and C4) | 1. Reaction temperature is too high. 2. Extended reaction time. | 1. Lower the reaction temperature to favor mono-substitution at the more reactive C4 position. 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and the desired mono-substituted product is maximized. |
| Side Reactions/Product Decomposition | 1. High reaction temperature leading to decomposition. 2. Reaction with solvent (e.g., alcoholysis). 3. Presence of water leading to hydrolysis of the chloroquinazoline. | 1. Reduce the reaction temperature and prolong the reaction time if necessary. 2. If using a nucleophilic solvent like an alcohol at high temperatures, consider switching to a non-nucleophilic solvent like dioxane, toluene, or DMF. 3. Ensure the use of anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., N2 or Ar). |
| Poor Regioselectivity (mixture of C2 and C4 isomers) | 1. High reaction temperature allowing for substitution at the less reactive C2 position. | 1. Conduct the reaction at a lower temperature (e.g., start at room temperature and gradually increase) to enhance the kinetic preference for C4 substitution. The temperature, not the solvent, is the primary factor for regioselectivity.[1] |
Data Presentation: Solvent and Temperature Optimization
The following tables summarize typical reaction conditions for the nucleophilic substitution of the chlorine at the C4 position of 2,4-dichloroquinazoline derivatives with various amines. While this data is for a range of substituted quinazolines, it provides a strong starting point for optimizing reactions with the 7-nitro analogue.
Table 1: Reaction of 2,4-dichloroquinazolines with Primary and Secondary Aliphatic Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Amines | THF | Et₃N | Room Temp. | 0.5 - 3 | Not Specified |
| Aliphatic Amines | Acetonitrile | iPr₂NEt | Room Temp. | Not Specified | Not Specified |
| Benzylamines | Ethanol | iPr₂NEt | ~80-82 | Not Specified | Not Specified |
| Aliphatic Amines | THF/H₂O | NaOAc | Not Specified | Not Specified | Not Specified |
Data adapted from a study on various 2,4-dichloroquinazoline precursors.[2]
Table 2: Reaction of 2,4-dichloroquinazolines with Anilines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Anilines | Ethanol or 2-propanol | iPr₂NEt | ~80-82 | 24 | Not Specified |
| Anilines | Dioxane | iPr₂NEt | ~80-82 | 12 | 60-65 |
| Anilines | THF/H₂O | NaOAc | Not Specified | Not Specified | Not Specified |
Data adapted from studies on various 2,4-dichloroquinazoline precursors.[2][3]
Experimental Protocols
General Procedure for the Synthesis of 4-Amino-2-chloro-7-nitroquinazolines
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Solvent (e.g., Dioxane, Ethanol, Isopropanol)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen solvent (e.g., Dioxane).
-
Add the amine (1.0 - 1.2 eq.) to the solution.
-
Add the base (e.g., DIPEA, 2.0 - 2.5 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (e.g., 12 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Optimizing Solvent and Temperature
Caption: A workflow for optimizing solvent and temperature in reactions of this compound.
Decision Tree for Troubleshooting Common Issues
Caption: A decision tree for troubleshooting common issues in the amination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
Technical Support Center: Managing Di-substituted Byproducts in Chemical Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on a common challenge in organic synthesis: the formation of di-substituted byproducts. Uncontrolled multiple substitutions can lead to reduced yields of the desired mono-substituted product, complex purification processes, and increased costs. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you manage and minimize the formation of these unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of di-substituted byproducts?
A1: The formation of di-substituted byproducts is primarily influenced by several factors:
-
Activating Substituents: When the initial substituent on an aromatic ring is an activating group (e.g., -OH, -NH₂, -OR, -alkyl), it increases the electron density of the ring, making it more nucleophilic and susceptible to further electrophilic attack.[1][2][3][4] This increased reactivity often leads to a second substitution.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures, prolonged reaction times, and high concentrations of reagents, can provide the necessary energy to overcome the activation barrier for a second substitution.[5]
-
Stoichiometry: Using an excess of the substituting reagent increases the probability of multiple substitutions occurring on the same molecule.
-
Steric Effects: While less influential than electronic effects, the size of the initial substituent and the incoming electrophile can play a role. Less sterically hindered positions are more susceptible to substitution.[1][3]
Q2: How can I predict whether a substituent will favor di-substitution?
A2: Substituents are broadly classified as activating or deactivating groups, which also determines their directing effects (ortho-, para-, or meta-).
-
Activating Groups (Ortho-, Para-directing): These groups donate electron density to the aromatic ring, increasing its reactivity and favoring the formation of di-substituted products. Examples include hydroxyl (-OH), amino (-NH₂), alkoxy (-OR), and alkyl (-R) groups.[1][2][3][4]
-
Deactivating Groups (Meta-directing): These groups withdraw electron density from the ring, making it less reactive and less prone to di-substitution. Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-CHO, -COR, -COOH, -COOR) groups.[1][4]
-
Halogens (Ortho-, Para-directing Deactivators): Halogens are an exception; they are deactivating due to their inductive effect but are ortho-, para-directing due to resonance.[1]
Q3: What is the difference between kinetic and thermodynamic control in the context of byproduct formation?
A3: Kinetic and thermodynamic control refer to the conditions that determine the product distribution in a reaction with multiple possible outcomes.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) will be the major product. This is because the reaction is essentially irreversible under these conditions.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and an equilibrium is established. The most stable product (the thermodynamic product) will be the major product.
Understanding this principle allows you to manipulate reaction conditions to favor the desired mono-substituted product.
Troubleshooting Guides
Problem: My reaction is producing a high percentage of di-substituted byproduct.
| Possible Cause | Troubleshooting Step |
| Highly Activating Substituent | Employ a Protecting Group: Temporarily convert the activating group into a deactivating one. For example, an amino group (-NH₂) can be protected as an acetanilide (-NHCOCH₃) to reduce its activating effect and sterically hinder the ortho positions, favoring para-monosubstitution. After the substitution reaction, the protecting group can be removed. |
| Harsh Reaction Conditions | Modify Reaction Parameters: • Lower the Temperature: Perform the reaction at a lower temperature to favor kinetic control and reduce the energy available for a second substitution. • Reduce Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and stop it once the desired mono-substituted product is maximized. • Control Reagent Addition: Add the substituting reagent slowly and in a controlled manner to maintain a low concentration in the reaction mixture. |
| Excess Reagent | Adjust Stoichiometry: Use a stoichiometric amount or a slight excess of the substituting reagent relative to the substrate to minimize the chances of a second substitution. |
| Catalyst Activity | Choose a Milder Catalyst: If using a strong Lewis acid catalyst (e.g., AlCl₃ in Friedel-Crafts reactions), consider switching to a milder one to reduce the overall reactivity. |
Problem: I am observing poor regioselectivity, leading to a mixture of ortho-, para-, and di-substituted products.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Utilize Bulky Reagents or Protecting Groups: Introduce a bulky protecting group to sterically block the ortho positions, thereby favoring substitution at the para position. The choice of a bulkier substituting reagent can also enhance para-selectivity.[1][3] |
| Solvent Effects | Optimize the Solvent: The polarity of the solvent can influence the dissociation of the electrophile and the stability of the reaction intermediates. Experiment with different solvents to find the optimal conditions for your desired selectivity. For example, in the bromination of aniline, using a non-polar solvent like carbon disulfide (CS₂) can reduce the reactivity and favor mono-substitution compared to using bromine water.[6] |
| Catalyst Choice | Employ Shape-Selective Catalysts: For certain reactions, solid catalysts like zeolites can provide shape selectivity, favoring the formation of the para-isomer due to the constraints of their porous structure. |
Quantitative Data
The ratio of mono- to di-substituted products is highly dependent on the specific reaction and conditions. Below are some examples illustrating these effects.
Table 1: Isomer Distribution in the Nitration of Mono-substituted Benzene Derivatives
| Substituent (Y) in C₆H₅Y | % Ortho | % Meta | % Para | Reactivity Relative to Benzene |
| -OH | 50-55 | 0 | 45-50 | 1000 |
| -CH₃ | 58.5 | 4.5 | 37 | 25 |
| -Cl | 30 | 1 | 69 | 0.033 |
| -NO₂ | 6 | 93 | 1 | 6 x 10⁻⁸ |
Data adapted from various sources on electrophilic aromatic substitution.[7] This table demonstrates how activating groups (-OH, -CH₃) lead to ortho- and para- products and increase reactivity, while deactivating groups (-Cl, -NO₂) decrease reactivity and, in the case of -NO₂, direct to the meta position.
Experimental Protocols
Protocol 1: Selective Mono-bromination of Aniline via a Protecting Group Strategy
This protocol demonstrates the use of a protecting group to control the reactivity of the highly activating amino group and achieve selective para-bromination.
Step 1: Protection of the Amino Group (Acetylation)
-
In a fume hood, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.
-
In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
-
Continue stirring for 1 hour. The p-bromoacetanilide may precipitate during this time.
-
Pour the reaction mixture into cold water to complete the precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a cold sodium bisulfite solution to remove any unreacted bromine.
-
Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.
Step 3: Deprotection (Hydrolysis)
-
Place the purified p-bromoacetanilide (1.0 eq) in a round-bottom flask.
-
Add aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves completely.
-
Cool the solution to room temperature and then in an ice bath.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Regioselective Nitration of Phenol
This protocol aims to achieve mono-nitration of the highly activated phenol ring.
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a nitrating mixture of nitric acid and sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the phenol solution over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring at low temperature for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the mixture into a beaker of ice water.
-
Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of ortho- and para-nitrophenol can be separated by steam distillation or column chromatography.[8]
Protocol 3: Controlled Friedel-Crafts Acylation
This protocol describes a general procedure for Friedel-Crafts acylation, with an emphasis on controlling the reaction to favor mono-acylation.
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous aluminum chloride (AlCl₃) (1.1 eq) to the flask under a nitrogen atmosphere.
-
Add a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.0 eq) to the stirred suspension of AlCl₃.
-
After the addition is complete, add the aromatic substrate (1.0 eq) dropwise from the addition funnel, maintaining the low temperature.
-
Once the addition of the aromatic substrate is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or recrystallization.[9]
Visualizations
Caption: Logic diagram of di-substituted byproduct formation and control strategies.
Caption: Troubleshooting workflow for optimizing reaction selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aakash.ac.in [aakash.ac.in]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. websites.umich.edu [websites.umich.edu]
troubleshooting low regioselectivity in 2,4-dichloro-7-nitroquinazoline reactions
Welcome to the technical support center for troubleshooting reactions involving 2,4-dichloro-7-nitroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution on this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions with this compound, the nucleophile preferentially attacks the C4 position over the C2 position under mild reaction conditions.[1][2] This regioselectivity is primarily governed by electronic factors. The carbon at the 4-position is more electrophilic and thus more susceptible to nucleophilic attack.[1][3][4] The strong electron-withdrawing nitro group at the 7-position further activates the quinazoline ring towards nucleophilic attack.
Q2: I am observing a significant amount of the 2-substituted isomer in my reaction. What are the likely causes?
A2: The formation of the 2-substituted isomer, or a mixture of 2- and 4-substituted products, indicates a loss of regioselectivity. The most common causes for this are:
-
Elevated Reaction Temperatures: Higher temperatures can provide sufficient energy to overcome the activation barrier for substitution at the less reactive C2 position.[1]
-
Prolonged Reaction Times: Extended reaction times, even at moderate temperatures, can lead to the formation of the thermodynamically more stable product, which may not be the C4-substituted isomer, or can lead to disubstitution.
-
Choice of Base and Solvent: The reaction medium can influence the relative reactivity of the C2 and C4 positions. A non-optimal combination of base and solvent might not sufficiently differentiate between the two sites.
-
Highly Reactive Nucleophiles: Very reactive nucleophiles may exhibit lower selectivity.
Q3: How can I confirm the regioselectivity of my product?
A3: The substitution pattern of your product can be unequivocally determined using 2D-NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation).[3][4] For instance, in a 4-amino-substituted quinazoline, a NOESY experiment would show a correlation between the N-H proton of the amino group and the H5 proton of the quinazoline ring.[1][4]
Troubleshooting Guide for Low Regioselectivity
If you are experiencing low regioselectivity in your reaction, consult the following guide for potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Formation of 2-substituted isomer | Reaction temperature is too high. | Decrease the reaction temperature. Start at room temperature or even 0 °C and slowly warm if no reaction is observed.[2] |
| Reaction time is too long. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed and the desired C4 product is formed. | |
| Incorrect base or solvent. | Screen different solvent and base combinations. For example, polar aprotic solvents like THF or acetonitrile with milder bases like NaOAc or Et3N often favor C4 substitution.[1] | |
| Formation of 2,4-disubstituted product | Excess nucleophile. | Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile. |
| High temperature and/or long reaction time. | Employ milder conditions as described above. Disubstitution typically requires more forcing conditions.[1] | |
| No reaction or very slow reaction | Low reactivity of the nucleophile. | A moderate increase in temperature may be necessary. Consider using a more polar solvent to improve solubility and reaction rate. |
| Inappropriate base. | Ensure the base is strong enough to deprotonate the nucleophile if necessary, but not so strong as to cause side reactions. For amine nucleophiles, a tertiary amine base is often sufficient.[1] |
Experimental Protocols
Below are representative protocols for achieving high regioselectivity in the amination of 2,4-dichloroquinazolines. These should be adapted for this compound as the nitro group will increase the reactivity.
Protocol 1: General Procedure for Selective C4-Amination
-
Reaction Setup: To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., THF, ethanol, or acetonitrile) is added the amine nucleophile (1.1 equiv).[1]
-
Base Addition: A base such as triethylamine (Et3N) or sodium acetate (NaOAc) (1.5 equiv) is added to the mixture.[1]
-
Reaction Conditions: The reaction is stirred at room temperature and monitored by TLC. If the reaction is sluggish, the temperature can be gently increased to 40-60 °C.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 2-chloro-4-amino-7-nitroquinazoline.
Visual Guides
The following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: SNAr pathway for this compound.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
preventing hydrolysis of 2,4-dichloro-7-nitroquinazoline during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloro-7-nitroquinazoline, a highly reactive intermediate prone to hydrolysis during reaction workup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workup of this compound, focusing on preventing its hydrolysis to 7-chloro-6-nitroquinazolin-4(3H)-one.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of this compound after workup. | Hydrolysis of the product. The presence of water during the workup is the most common cause of hydrolysis. Standard aqueous workups (e.g., quenching with water, aqueous washes) will readily convert the product back to its starting material.[1] | Employ a strictly anhydrous workup. After the reaction is complete, remove the excess chlorinating agent (e.g., POCl₃, SOCl₂) under reduced pressure. Dissolve the residue in a dry, inert solvent (e.g., dichloromethane, toluene) and filter off any inorganic salts. The product can then be purified by recrystallization from a dry solvent or by chromatography on silica gel. |
| Product decomposes on silica gel column. | Residual acid on the silica gel. Standard silica gel can be slightly acidic and may contain adsorbed water, which can catalyze the hydrolysis of the sensitive dichloroquinazoline. | Use neutralized or deactivated silica gel. Prepare a slurry of silica gel in your eluent containing 1-2% of a non-nucleophilic base (e.g., triethylamine) and pack the column with this mixture. Alternatively, wash the column with the eluent containing the base before loading the sample. |
| Oily or impure product after solvent removal. | Incomplete removal of the chlorinating agent or byproducts. Residual POCl₃ or other reagents can interfere with subsequent steps and promote decomposition. | Co-evaporation with a high-boiling inert solvent. After the initial removal of the bulk of the chlorinating agent, add a dry, high-boiling solvent like toluene or xylene and evaporate again under reduced pressure. This will help to azeotropically remove the final traces of the volatile reagent. |
| Inconsistent results between batches. | Variations in the moisture content of reagents and solvents. Even small amounts of water in the reaction or workup solvents can lead to significant hydrolysis and inconsistent yields. | Rigorously dry all solvents and reagents. Use freshly distilled solvents over an appropriate drying agent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The quinazoline ring is electron-deficient, and this is further exacerbated by the presence of two electron-withdrawing chlorine atoms and a strong electron-withdrawing nitro group. This makes the C4 and C2 positions highly electrophilic and susceptible to nucleophilic attack by water. The C4 position is generally more reactive.[2] The product is known to be extremely sensitive to moisture and can be readily hydrolyzed back to 7-chloro-6-nitroquinazolin-4(3H)-one.[1]
Q2: What is the mechanism of hydrolysis?
A2: The hydrolysis proceeds via a nucleophilic aromatic substitution mechanism. A water molecule attacks the highly electrophilic C4 (or C2) carbon, leading to the formation of a tetrahedral intermediate. Subsequent loss of a chloride ion and a proton yields the corresponding quinazolinone. This process can be catalyzed by both acid and base.
Q3: Can I use a standard aqueous workup if I keep the temperature low?
A3: It is strongly discouraged. While low temperatures will slow down the rate of hydrolysis, the high reactivity of this compound means that significant decomposition is still likely to occur. A non-aqueous workup is the most reliable method to preserve the product.
Q4: How can I confirm if my product has hydrolyzed?
A4: Hydrolysis can be monitored by thin-layer chromatography (TLC) by comparing the reaction mixture to a sample of the starting material (7-chloro-6-nitroquinazolin-4(3H)-one). The hydrolyzed product will have a different Rf value. ¹H NMR spectroscopy can also be used; the appearance of a broad singlet corresponding to the N-H proton of the quinazolinone and shifts in the aromatic protons will indicate hydrolysis.
Q5: Are there any alternative chlorinating agents that might lead to a cleaner reaction and easier workup?
A5: While phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used, other reagents like oxalyl chloride or phosgene derivatives in the presence of a catalytic amount of DMF can also be effective. However, the sensitivity of the product to moisture remains the primary challenge, making the workup procedure the most critical factor for success, regardless of the chlorinating agent used.
Experimental Protocols
Protocol 1: Anhydrous Workup for the Synthesis of this compound
This protocol describes a general method for the workup of the chlorination of 7-chloro-6-nitroquinazolin-4(3H)-one to minimize hydrolysis.
-
Removal of Excess Chlorinating Agent: After the chlorination reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Remove the excess phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) by distillation under reduced pressure. To ensure complete removal, add a portion of dry toluene to the residue and evaporate again under reduced pressure.
-
Isolation of the Crude Product: Under an inert atmosphere (e.g., nitrogen or argon), add a dry, non-polar organic solvent such as dichloromethane or toluene to the residue. Stir the suspension to dissolve the product and leave the inorganic byproducts as a solid.
-
Filtration: Filter the suspension through a pad of Celite® or a dry sintered glass funnel to remove the insoluble inorganic salts. Wash the filter cake with a small amount of the dry solvent to ensure complete recovery of the product.
-
Purification: The filtrate containing the crude this compound can be purified in one of the following ways:
-
Recrystallization: Concentrate the filtrate under reduced pressure and recrystallize the solid residue from a suitable dry solvent (e.g., hexanes/ethyl acetate).
-
Silica Gel Chromatography: If further purification is needed, concentrate the filtrate and dissolve the residue in a minimal amount of dry dichloromethane. Load the solution onto a column of deactivated silica gel (prepared by making a slurry of silica gel in the eluent containing 1% triethylamine) and elute with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
-
Drying and Storage: Dry the purified product under high vacuum to remove all traces of solvent. Store the final product in a tightly sealed container under an inert atmosphere at a low temperature to prevent decomposition.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2,4-dichloro-7-nitroquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,4-dichloro-7-nitroquinazoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: Which position (C2 or C4) of this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: For cross-coupling reactions involving 2,4-dichloroquinazolines, the C4 position is generally more electrophilic and, therefore, more reactive towards oxidative addition to the palladium catalyst.[1] This selectivity is a common feature in the functionalization of dihalogenated N-heterocycles where the halide is adjacent to a nitrogen atom. However, catalyst and ligand choice can sometimes influence this selectivity.[2]
Q2: How does the nitro group at the C7 position affect the cross-coupling reaction?
A2: The electron-withdrawing nature of the nitro group at the C7 position increases the overall electrophilicity of the quinazoline ring. This can have two main effects:
-
It can increase the rate of the desired cross-coupling reaction by making the carbon-chlorine bonds more susceptible to oxidative addition.
-
It increases the risk of side reactions, such as nucleophilic aromatic substitution (SNAr) by bases or solvents, and hydrolysis of the chloro groups. Careful selection of a weaker base (e.g., carbonates or phosphates) and aprotic solvents is recommended to mitigate these side reactions.[3]
Q3: What are the recommended starting points for catalyst systems for different types of cross-coupling reactions with this substrate?
A3: The choice of catalyst system is crucial for a successful cross-coupling reaction. Here are some general recommendations:
-
Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)₂) or palladium(II) chloride bis(triphenylphosphine) (Pd(PPh₃)₂Cl₂) with a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like XPhos or SPhos can be a good starting point.[4] The use of pre-catalysts like XPhos Pd G2 or G3 can also be beneficial.[3][4]
-
Buchwald-Hartwig Amination: This reaction often requires bulky and electron-rich phosphine ligands to facilitate the C-N bond formation.[5][6] Ligands like BrettPhos, XPhos, or Josiphos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[3][7] Pre-formed palladium complexes with these ligands are also highly effective.[3][8]
-
Sonogashira Coupling: A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[9][10] The reaction is usually carried out in the presence of an amine base.[9] Copper-free Sonogashira couplings are also possible with appropriate ligands.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | Ensure the use of a pre-catalyst or proper in-situ activation of the palladium source. For Pd(II) sources, pre-activation with the ligand before adding the substrate can be beneficial.[3] |
| Sub-optimal reaction conditions | Perform a screen of temperature, reaction time, and solvent. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[12] | |
| Poor quality of reagents | Use high-purity, anhydrous solvents and degas the reaction mixture to remove oxygen, which can deactivate the catalyst. Ensure the purity of the starting materials.[3] | |
| Incompatible base | The strong basic conditions might be decomposing the starting material or product, especially with the electron-withdrawing nitro group. Try using a weaker base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] | |
| Lack of Selectivity (Reaction at both C2 and C4) | Ligand choice | The selectivity can be ligand-dependent. Experiment with different ligands, varying their steric bulk and electronic properties. For instance, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to influence selectivity in similar systems. |
| Reaction temperature | Higher temperatures might lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration. | |
| Formation of Side Products (e.g., Hydrolysis) | Presence of water and strong base | Use anhydrous solvents and reagents. A weaker, non-nucleophilic base can minimize hydrolysis of the chloro-quinazoline.[1] |
| Competitive SNAr | The highly activated quinazoline ring can undergo direct nucleophilic substitution by the amine or other nucleophiles present. Lowering the reaction temperature or using a less nucleophilic base might help. | |
| Difficulty in Achieving Disubstitution (at both C2 and C4) | Deactivation after the first coupling | After the first coupling, the electronic properties of the quinazoline ring change, which can make the second coupling more difficult. More forcing conditions (higher temperature, higher catalyst loading, different ligand) may be required for the second step. |
| Steric hindrance | The substituent introduced in the first coupling might sterically hinder the approach of the catalyst to the second position. A less bulky ligand might be necessary for the second coupling. |
Catalyst and Condition Comparison Tables
Suzuki-Miyaura Coupling: Arylation at C4
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 75 | Good | [1] |
| Pd(dppf)Cl₂ | K₂CO₃ | Ethanol | Reflux | 88 | [4] |
| XPhos Pd G2 | K₃PO₄ | Toluene | 100 | High | General Protocol[3] |
Buchwald-Hartwig Amination: Amination at C4
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Dioxane | 100 | High | General Protocol[3] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 80 | High | General Protocol[3] |
| Pd(PtBu₃)₂ | K₂CO₃ | DMF | 100 | 75 | [4] |
Sonogashira Coupling: Alkynylation at C2
Note: For 2,4-dichloroquinazolines, Sonogashira coupling often shows selectivity for the C2 position, in contrast to Suzuki and Buchwald-Hartwig couplings.[13]
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd/C, PPh₃, CuI | Et₃N | Water | 80 | Good | [13] |
| Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | High | General Protocol[9] |
| Pd(PPh₃)₄, CuI | Et₃N/THF | RT | High | General Protocol[14] |
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling at the C4 Position
-
To a reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), and Na₂CO₃ (3.0 equiv).
-
Flush the vessel with an inert gas (Nitrogen or Argon).
-
Add degassed DME and H₂O (10:1 ratio) to create a 0.1 M solution of the starting material.
-
Stir the reaction mixture at 75 °C under the inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
(This protocol is adapted from a similar procedure for 2,4,7-trichloroquinazoline[1])
General Procedure for Buchwald-Hartwig Amination at the C4 Position
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv), the appropriate ligand (e.g., BrettPhos, 0.08 equiv), and NaOt-Bu (1.2 equiv) to a reaction vial.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., dioxane) to achieve a 0.5 M concentration.
-
Seal the vial and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
(This is a general protocol based on established methods[3])
Visual Guides
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logic diagram for initial catalyst system selection.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Scale-Up Synthesis of 2,4-dichloro-7-nitroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2,4-dichloro-7-nitroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and scalable approach involves a multi-step synthesis starting from 2-amino-4-chlorobenzoic acid. The general sequence includes:
-
Condensation: Reaction of 2-amino-4-chlorobenzoic acid with a formylating agent (e.g., formamide) to form 7-chloroquinazolin-4(3H)-one.
-
Nitration: Introduction of a nitro group at the 7-position of the quinazolinone ring using a nitrating mixture (e.g., nitric acid and sulfuric acid).
-
Chlorination: Conversion of the di-hydroxy quinazoline intermediate to the final this compound using a chlorinating agent such as thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃).[1][2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
When scaling up this synthesis, it is crucial to address the following safety concerns:
-
Handling of Reagents:
-
Thionyl chloride (SOCl₂) and Phosphorus oxychloride (POCl₃): These reagents are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Ensure all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[3]
-
Fuming Nitric Acid and Sulfuric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and combustible materials.
-
-
Reaction Exotherms: The nitration and chlorination steps can be highly exothermic. Implement controlled, slow addition of reagents and ensure adequate cooling and temperature monitoring to prevent runaway reactions.
-
Product Stability: this compound is highly reactive and sensitive to moisture.[2] Exposure to water can lead to hydrolysis back to the starting material. Handle the final product under anhydrous conditions.
-
Waste Disposal: Acidic and chlorinated waste streams must be neutralized and disposed of according to institutional and environmental regulations.
Q3: My overall yield is low. What are the potential causes and how can I improve it?
Low overall yield can be attributed to several factors throughout the synthesis. Consider the following troubleshooting steps:
-
Incomplete Reactions: Monitor each step by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before proceeding to the next step.
-
Product Instability: The final product, this compound, is highly reactive and can hydrolyze if exposed to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Purification Losses: During workup and purification, the product can be lost. Optimize solvent volumes for extraction and precipitation. When filtering, ensure the complete transfer of the solid product.
-
Side Reactions: The formation of unwanted side products can significantly reduce the yield of the desired product. See the troubleshooting guide below for more details on specific side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Chlorination Step | Incomplete reaction. | Ensure a sufficient excess of the chlorinating agent (SOCl₂ or POCl₃) is used. Increase reaction time or temperature as guided by reaction monitoring. |
| Hydrolysis of the product during workup. | Use anhydrous solvents for extraction and washing. Minimize exposure of the product to atmospheric moisture. | |
| Inefficient removal of excess chlorinating agent. | After the reaction, distill off the excess SOCl₂ or POCl₃ under reduced pressure. Co-evaporate with an anhydrous solvent like toluene to ensure complete removal.[1] | |
| Presence of Impurities in Final Product | Unreacted 7-nitro-2,4(1H,3H)-quinazolinedione. | Ensure the chlorination reaction goes to completion. Purify the final product by recrystallization from a suitable solvent system. |
| Formation of regioisomers during nitration. | Control the nitration temperature carefully. Isomers may be removed by washing the intermediate with a suitable solvent, such as methanol. | |
| Hydrolysis product (7-nitro-2,4(1H,3H)-quinazolinedione). | Handle the final product under strictly anhydrous conditions. Store in a desiccator over a drying agent. | |
| Difficulty in Filtering the Precipitate | Very fine particles leading to slow filtration. | Allow the precipitate to age in the mother liquor, potentially with gentle stirring, to increase particle size. Use a filter aid if necessary, but be mindful of potential contamination. |
| Dark-colored Product | Presence of colored impurities from side reactions. | Treat a solution of the product with activated carbon, followed by hot filtration. Recrystallize the product from an appropriate solvent. |
Experimental Protocols
Below are representative experimental protocols based on procedures for analogous compounds. These should be optimized for the specific scale and equipment used.
Synthesis of 7-chloro-4-hydroxy-6-nitroquinazoline
-
To a stirred solution of 7-chloroquinazolin-4(3H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.0-1.2 eq).
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH to 6-7 with a 10% sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 7-chloro-4-hydroxy-6-nitroquinazoline.[1]
Synthesis of this compound
-
A mixture of 7-nitro-2,4(1H,3H)-quinazolinedione (1.0 eq), phosphorus oxychloride (POCl₃, 5-10 eq), and a catalytic amount of N,N-dimethylaniline or DMF is heated to reflux (around 110-120 °C) for 4-6 hours.[4][5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and slowly pour it into a mixture of ice and water with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as an ethyl acetate/heptane mixture.
Data Presentation
Table 1: Representative Yields for a Multi-Step Synthesis
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Reference |
| 1 | 7-chloroquinazolin-4(3H)-one | 2-amino-4-chlorobenzoic acid | Formamide | 82.3 | [1] |
| 2 | 7-chloro-6-nitroquinazolin-4(3H)-one | 7-chloroquinazolin-4(3H)-one | HNO₃/H₂SO₄ | 84.7 | [1] |
| 3 | 4,7-dichloro-6-nitroquinazoline | 7-chloro-6-nitroquinazolin-4(3H)-one | SOCl₂/DMF | 91.3 | [1] |
Note: Yields are for the analogous 4,7-dichloro-6-nitroquinazoline and may vary for the this compound isomer.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Navigating Reactions with 2,4-Dichloro-7-Nitroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-7-nitroquinazoline, a compound often challenged by poor solubility in common reaction solvents.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments involving this compound, offering practical solutions and preventative measures.
Q1: My this compound starting material is not dissolving in the reaction solvent. What should I do?
A1: Poor solubility is a known characteristic of many quinazoline derivatives. Here are several strategies to address this issue:
-
Solvent Screening: The choice of solvent is critical.[1] If your starting material is insoluble, consider screening a range of solvents with varying polarities. Polar aprotic solvents like DMF, DMSO, NMP, or sulfolane are often effective for dissolving polar, rigid heterocyclic compounds. Refer to the expected solubility trends in Table 1 for guidance.
-
Heating: Gently heating the reaction mixture can significantly increase the solubility of the starting material. However, be cautious of potential decomposition at elevated temperatures. It is advisable to first determine the thermal stability of your reactants.
-
Co-solvents: Employing a co-solvent system can enhance solubility. For instance, a small amount of a high-boiling point polar aprotic solvent (e.g., DMF or DMSO) can be added to a less polar solvent to aid in dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.
Q2: The reaction is very slow or appears to be incomplete, even with heating. How can I improve the reaction rate?
A2: Sluggish reactions are often a direct consequence of poor solubility, leading to a low concentration of the reactant in the solution phase.
-
Increase Temperature: If thermally permissible, increasing the reaction temperature can accelerate the reaction rate. High-boiling point solvents such as DMF, DMSO, or dioxane are suitable for this purpose.
-
Phase-Transfer Catalysis: For reactions involving an ionic nucleophile and an organic substrate with poor mutual solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase.
-
Homogeneous Conditions: Strive to achieve a homogeneous reaction mixture. If the starting material remains partially undissolved, the reaction is heterogeneous, and the rate will be limited by the dissolution rate. Refer to the strategies in Q1 to improve solubility.
-
Reagent Concentration: Ensure that the concentration of your nucleophile or other reagents is sufficient to drive the reaction forward, especially if the solubility of the quinazoline is the limiting factor.
Q3: I am observing the formation of unexpected byproducts. What could be the cause?
A3: Byproduct formation can be attributed to several factors, including side reactions at high temperatures or reactions with the solvent itself.
-
Reaction with Solvent: Solvents like DMF can sometimes participate in reactions, especially at high temperatures, leading to formylation or other side products. If you suspect solvent reactivity, consider switching to a more inert solvent like sulfolane or diphenyl ether.
-
Decomposition: High temperatures used to improve solubility might cause the decomposition of your starting material or product. Monitor the reaction mixture by TLC or LC-MS for the appearance of degradation products. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
-
Regioselectivity: In nucleophilic aromatic substitution reactions, 2,4-dichloroquinazolines typically react preferentially at the C4 position.[2][3] However, under harsh conditions, substitution at the C2 position can also occur, leading to isomeric byproducts. To favor C4 substitution, milder reaction conditions (lower temperature, shorter reaction time) are recommended.
Q4: How can I effectively monitor the progress of a reaction with a poorly soluble starting material?
A4: Monitoring heterogeneous reactions can be challenging.
-
Sampling: When taking a sample for analysis (e.g., by TLC or LC-MS), ensure it is representative of the entire reaction mixture, including both the liquid and solid phases. Vigorous stirring is crucial to maintain a uniform suspension.
-
Disappearance of Starting Material: The disappearance of the solid starting material can be a visual indicator of reaction progress, but it should be confirmed with analytical techniques.
-
Product Appearance: Monitor for the appearance of the product spot on the TLC plate or the corresponding peak in the LC-MS chromatogram. Since the product may also have limited solubility, it might precipitate out of the reaction mixture as it forms.
Expected Solubility Trends
| Solvent Category | Examples | Expected Solubility of this compound | Rationale |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Very Low | The presence of polar nitro and chloro groups, as well as the nitrogen atoms in the quinazoline ring, makes the molecule too polar to dissolve well in non-polar solvents. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule, leading to better solubility than non-polar solvents. |
| High-Boiling Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High to Very High | These solvents have strong dipole moments and are excellent at solvating polar organic molecules. They are often the solvents of choice for poorly soluble compounds. |
| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The molecule lacks significant hydrogen bond donating capabilities, limiting its interaction with protic solvents. It is expected to be practically insoluble in water. |
Experimental Protocols
The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction on this compound, with specific considerations for its poor solubility.
General Protocol for Nucleophilic Aromatic Substitution
-
Solvent Selection and Dissolution:
-
Choose a high-boiling polar aprotic solvent such as DMF or DMSO.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the chosen solvent and stir the mixture.
-
If the starting material does not fully dissolve at room temperature, gently heat the mixture with stirring until a homogeneous solution is obtained. Avoid excessive temperatures to prevent decomposition.
-
-
Reagent Addition:
-
Once the starting material is dissolved, add the nucleophile (1.0-1.2 eq) to the reaction mixture.
-
If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
If the reaction requires a base (e.g., K₂CO₃, Et₃N), add it to the mixture at this stage.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The optimal temperature will depend on the reactivity of the nucleophile and should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. The product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.
-
Dry the product under vacuum.
-
-
Purification:
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, provide visual representations of the troubleshooting workflow and the general reaction mechanism.
Caption: A decision tree for troubleshooting common issues in reactions involving this compound.
Caption: Generalized mechanism for the regioselective nucleophilic aromatic substitution (SNAr) on this compound at the C4 position.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Spectroscopic Analysis of 2,4-dichloro-7-nitroquinazoline and Related Derivatives
A definitive guide to the ¹H and ¹³C NMR characterization of 2,4-dichloro-7-nitroquinazoline, offering a comparative analysis with structurally related compounds for researchers and professionals in drug development.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of this compound. Detailed ¹H and ¹³C NMR data are presented alongside those of analogous quinazoline derivatives to facilitate compound identification and structural elucidation. The included experimental protocols and workflow diagrams offer practical guidance for the synthesis and analysis of these heterocyclic compounds, which are of significant interest in medicinal chemistry.
¹H and ¹³C NMR Spectral Data Comparison
The precise characterization of substituted quinazolines by NMR spectroscopy is crucial for confirming their molecular structure. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and selected comparator compounds.
Table 1: ¹H NMR Spectral Data of this compound and Comparator Quinazolines
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | CDCl₃ | 8.90 (d, J = 2.4 Hz, 1H), 8.75 (dd, J = 9.2, 2.5 Hz, 1H), 8.18 (d, J = 9.2 Hz, 1H)[1] |
| 4,7-dichloro-6-nitroquinazoline | CDCl₃ | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)[2] |
| 2,4-dichloroquinazoline | - | - |
| 2,4-dichloro-7-fluoroquinazoline | - | - |
Table 2: ¹³C NMR Spectral Data of Comparator Quinazolines
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4,7-dichloro-6-nitroquinazoline | CDCl₃ | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)[2] |
| 2,4-dichloroquinazoline | - | - |
| 2,4-dichloro-7-fluoroquinazoline | - | - |
Note: Complete ¹³C NMR data for this compound was not available in the searched literature. The data for the structurally similar 4,7-dichloro-6-nitroquinazoline is provided for comparative purposes.
Experimental Protocols
Synthesis of this compound
A representative synthetic protocol for the preparation of dichloronitroquinazolines involves a multi-step process beginning with the appropriate substituted anthranilic acid. The following is a general procedure adapted from the synthesis of a related compound.[2]
-
Condensation: A mixture of the starting 2-amino-nitrobenzoic acid and formamide is heated under reflux. After cooling, the product is precipitated by the addition of water and collected by filtration.
-
Cyclization: The resulting formylated intermediate is then treated to induce cyclization to the corresponding quinazolinone.
-
Chlorination: The quinazolinone is subsequently chlorinated using a reagent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diisopropylethylamine (DIPEA), to yield the final this compound.[1] The reaction mixture is typically heated, and upon completion, the excess chlorinating agent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization.
NMR Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of substituted quinazolines and the structural relationship between the target compound and its comparators.
Figure 1. General workflow for the synthesis and NMR characterization of this compound.
Figure 2. Structural relationships between this compound and comparator compounds.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2,4-dichloro-7-nitroquinazoline
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unambiguous identification of molecular structures is paramount. This guide provides a comprehensive comparison of the expected mass spectrometry analysis of 2,4-dichloro-7-nitroquinazoline, contrasting it with a known structural isomer and alternative analytical techniques. By presenting supporting data and detailed experimental protocols, this document serves as a practical resource for the structural elucidation of this and similar compounds.
The analysis of positional isomers, such as the various dichloronitroquinazolines, presents a significant analytical challenge. Subtle differences in the substitution pattern on the quinazoline core can lead to distinct pharmacological activities and metabolic fates. Therefore, robust analytical methodologies are crucial for their differentiation. This guide focuses on mass spectrometry as a primary tool for identification, complemented by insights from other spectroscopic and chromatographic techniques.
Mass Spectrometry Analysis: A Tale of Two Isomers
Table 1: Comparison of Expected ESI-MS Data for Dichloronitroquinazoline Isomers
| Feature | This compound (Predicted) | 4,7-dichloro-6-nitroquinazoline (Experimental)[1] |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | C₈H₃Cl₂N₃O₂ |
| Molecular Weight | 243.04 g/mol | 243.04 g/mol |
| Expected [M+H]⁺ (m/z) | 244.0, 246.0, 248.0 | 244.4, 246.4, 248.4 |
| Isotopic Pattern | Characteristic for two chlorine atoms (~9:6:1 ratio) | Characteristic for two chlorine atoms (~9:6:1 ratio) |
| Adduct Formation | Potential for adducts with solvent molecules (e.g., [M+CH₃OH+H]⁺ in methanol). | Formation of a methoxy form observed when using methanol as a solvent.[1] |
The primary differentiating factor in the low-resolution mass spectra of these isomers would be subtle differences in their fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key pathways, driven by the presence of the nitro and chloro substituents. The quinazoline ring itself is relatively stable, but losses of small neutral molecules and radicals are anticipated.
A logical workflow for the analysis is presented below:
A predicted fragmentation pathway for this compound is visualized in the following diagram:
Alternative Analytical Approaches
While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for the definitive identification of isomers.
Table 2: Comparison of Analytical Techniques for Dichloronitroquinazoline Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | - Excellent for separation of isomers. - Quantitative analysis is straightforward. - Widely available instrumentation. | - Does not provide direct structural information. - Requires reference standards for confirmation. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | - Provides detailed structural information, including connectivity and spatial relationships. - Can definitively distinguish between isomers based on chemical shifts and coupling constants. | - Lower sensitivity compared to MS. - Requires a larger amount of pure sample. - Complex spectra may require advanced techniques for interpretation. |
| GC-MS | Separation in the gas phase followed by mass analysis. | - High separation efficiency for volatile and thermally stable compounds. - Electron ionization (EI) provides reproducible fragmentation patterns for library matching. | - Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required. |
Experimental Protocols
Mass Spectrometry (LC-ESI-MS/MS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 1-10 µg/mL.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Perform product ion scans on the [M+H]⁺ ion using a collision energy of 10-30 eV.
-
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile and dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. The exact ratio should be optimized for the best separation of isomers.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum. The chemical shifts, multiplicities, and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
-
¹³C NMR:
-
Acquire a standard carbon-13 NMR spectrum. The number of unique carbon signals and their chemical shifts will provide further confirmation of the isomeric structure.
-
-
2D NMR (COSY, HSQC, HMBC):
-
If necessary, perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.
-
References
Confirming Regioselectivity of Substitution on 2,4-dichloro-7-nitroquinazoline using NOE Spectroscopy
For researchers, scientists, and drug development professionals, establishing the correct regiochemistry of a reaction is a critical step in chemical synthesis and drug discovery. In the case of nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-7-nitroquinazoline, the substitution is well-documented to proceed with high regioselectivity at the C4 position. This preference is attributed to the higher electrophilicity of the C4 carbon. While theoretical calculations and historical data support this outcome, unambiguous experimental confirmation is often required. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful and definitive NMR technique for this purpose.
This guide compares the expected outcomes for C4 versus C2 substitution on this compound and provides the experimental framework to confirm the regioselectivity using NOE analysis.
Distinguishing Isomers with NOE
The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent, typically observed between protons that are less than 5 Å apart. For the product of a substitution reaction on this compound, the key to confirming the site of substitution lies in the spatial proximity of the protons on the newly introduced substituent to the protons on the quinazoline core.
Specifically, if a nucleophile (e.g., an amine, R-NH₂) attacks the C4 position, the protons on the R-group will be close in space to the proton at the C5 position (H5) of the quinazoline ring. Irradiation of the substituent's protons will, therefore, lead to an enhancement of the H5 signal in an NOE experiment. Conversely, if substitution were to occur at the C2 position, the substituent's protons would be too far from any of the quinazoline ring protons to produce a significant NOE.
Comparative NMR Data Analysis
To illustrate this principle, let's consider the reaction of this compound with a generic primary amine, benzylamine. The following table summarizes the expected ¹H NMR chemical shifts and the crucial NOE correlation for the C4-substituted product versus the hypothetical C2-substituted product.
| Parameter | Product A: 4-(Benzylamino)-2-chloro-7-nitroquinazoline (C4-Substitution) | Product B: 2-(Benzylamino)-4-chloro-7-nitroquinazoline (C2-Substitution - Hypothetical) |
| H5 Chemical Shift (δ) | ~8.7 - 8.9 ppm | ~8.4 - 8.6 ppm |
| H6 Chemical Shift (δ) | ~8.3 - 8.5 ppm | ~8.1 - 8.3 ppm |
| H8 Chemical Shift (δ) | ~9.3 - 9.5 ppm | ~9.1 - 9.3 ppm |
| Benzyl CH₂ Shift (δ) | ~4.8 - 5.0 ppm | ~4.7 - 4.9 ppm |
| Key NOE Correlation | Strong correlation between Benzyl CH₂ protons and H5 | No significant correlation between Benzyl CH₂ protons and any quinazoline ring proton |
Note: The chemical shifts are illustrative and can vary based on the solvent and the specific substituent.
Experimental Protocols
A. Synthesis of 4-Substituted-2-chloro-7-nitroquinazoline
-
Dissolve Reactants: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Add Nucleophile: Add the amine nucleophile (e.g., benzylamine, 1.1 eq) to the solution. An organic base like triethylamine or diisopropylethylamine (1.5 eq) can be added to scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
B. NOE Spectroscopy for Regioselectivity Confirmation
For small molecules like substituted quinazolines, a 1D NOE difference experiment or a 2D NOESY experiment can be employed. 1D experiments are often faster if only a few specific interactions need to be confirmed.
1D NOE Difference Spectroscopy Protocol:
-
Sample Preparation: Prepare a solution of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 5-10 mg/mL. It is recommended to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.
-
Acquire Control Spectrum: Acquire a standard high-resolution ¹H NMR spectrum of the sample.
-
Set up NOE Experiment:
-
Select the resonance of the protons on the substituent that is closest to the quinazoline ring (e.g., the benzylic CH₂ protons). This will be the irradiated signal.
-
Set the mixing time (or saturation time) appropriately for a small molecule. A value between 0.5 and 1.0 seconds is a good starting point.
-
-
Acquire NOE Difference Spectrum: Run the NOE difference experiment. This involves subtracting a spectrum where the target resonance is irradiated from a control spectrum where the irradiation frequency is placed in a blank region of the spectrum.
-
Analysis: In the resulting difference spectrum, a positive signal should be observed for the H5 proton of the quinazoline ring, confirming its spatial proximity to the irradiated substituent protons. This provides direct evidence for C4 substitution.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol:
-
Sample Preparation: Prepare the sample as described for the 1D experiment.
-
Acquire 2D NOESY Spectrum:
-
Set the mixing time (τₘ) to a value suitable for small molecules (typically 300-800 ms).
-
Acquire the 2D NOESY spectrum. The experiment time can range from 30 minutes to several hours depending on the sample concentration.
-
-
Processing and Analysis: Process the 2D data. A cross-peak between the signals of the substituent's protons (e.g., benzylic CH₂) and the H5 proton will be observed, confirming the C4 substitution.
Workflow for Regioselectivity Confirmation
The following diagram illustrates the logical workflow from the chemical reaction to the final structural confirmation using NOE spectroscopy.
Caption: Workflow for confirming C4 regioselectivity.
Alternative Methodologies
While NOE is a direct and powerful method, other analytical techniques can provide supporting evidence for the regioselectivity:
-
X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unequivocal structural determination.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR experiment that shows correlations between protons and carbons over two to three bonds. For the C4-substituted product, a correlation between the substituent's protons and the C4 and C4a carbons of the quinazoline ring would be expected.
-
Comparison with Known Spectra: If spectral data for analogous C2- and C4-substituted quinazolines are available in the literature, a direct comparison of ¹H and ¹³C NMR data can often be sufficient to assign the regiochemistry.
Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the realm of medicinal chemistry and materials science, quinazoline scaffolds are pivotal building blocks for a diverse array of functional molecules. The strategic functionalization of these heterocycles often hinges on the reactivity of their chloro-substituted precursors. This guide provides an in-depth comparison of the reactivity of 2,4-dichloro-7-nitroquinazoline and its parent compound, 2,4-dichloroquinazoline, in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and optimizing reaction conditions.
The Decisive Role of the Nitro Group: An Electronic Perspective
The primary differentiator governing the reactivity of these two compounds is the presence of a strongly electron-withdrawing nitro (-NO₂) group at the 7-position of the quinazoline ring. This group plays a crucial role in activating the aromatic system towards nucleophilic attack.[1] The electron-withdrawing nature of the nitro group significantly reduces the electron density of the quinazoline ring, thereby making the carbon atoms bonded to the chlorine atoms more electrophilic and, consequently, more susceptible to attack by nucleophiles.
Theoretical studies, including Density Functional Theory (DFT) calculations, on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack than the carbon at the 2-position.[2][3][4] This inherent regioselectivity is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines.[2][3][4][5] The introduction of a nitro group at the 7-position is expected to further enhance this effect, leading to a marked increase in reaction rates at the C4 position.
Reactivity Comparison: A Quantitative Overview
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Feature | 2,4-dichloroquinazoline | This compound | Rationale |
| Relative Reactivity | Baseline | Significantly Higher | The electron-withdrawing nitro group at the 7-position strongly activates the quinazoline ring towards nucleophilic attack. |
| Regioselectivity | C4 > C2 | C4 >> C2 | The C4 position is inherently more reactive. The activating effect of the para-nitro group (relative to C4) further enhances this preference. |
| Typical Reaction Conditions | Moderate to high temperatures, often requires a base. | Milder conditions (lower temperatures, shorter reaction times) are often sufficient. | The increased electrophilicity of the nitro-substituted ring allows for less forcing reaction conditions. |
| Yields with Weak Nucleophiles | May be low to moderate. | Generally higher yields are expected. | The enhanced reactivity of the substrate leads to more efficient conversion. |
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for nucleophilic aromatic substitution on 2,4-dichloroquinazolines. It is anticipated that for this compound, reaction times can be significantly reduced, and in some cases, lower temperatures may be employed.
Protocol 1: Amination of 2,4-dichloroquinazoline
This procedure describes a general method for the regioselective substitution of the C4-chloro group with an amine.
Materials:
-
2,4-dichloroquinazoline
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Solvent (e.g., isopropanol, ethanol, THF)
-
Base (e.g., triethylamine, diisopropylethylamine) (optional, but often beneficial)
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
If a base is used, add it to the reaction mixture (1.1-1.5 eq).
-
The reaction mixture is typically stirred at room temperature or heated to reflux (e.g., 80 °C) for a period ranging from 0.5 to 24 hours, depending on the nucleophilicity of the amine.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration and washed with a suitable solvent.
-
Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[6]
Protocol 2: Amination of this compound (Predicted)
This proposed protocol is an adaptation of the general procedure for the more reactive nitro-substituted analogue.
Materials:
-
This compound
-
Primary or secondary amine
-
Solvent (e.g., ethanol, acetonitrile)
-
Base (optional)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.0-1.1 eq) to the solution.
-
The reaction is expected to proceed at a significant rate at room temperature or with gentle warming (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC; completion is anticipated within a shorter timeframe (e.g., 1-6 hours) compared to the unsubstituted analogue.
-
Work-up and purification would follow a similar procedure as described in Protocol 1.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the reactivity of dichloroquinazolines.
Caption: Generalized workflow for nucleophilic aromatic substitution.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
A Comparative Crystallographic Guide to 2,4-dichloro-quinazoline Derivatives for Drug Development
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the X-ray crystallographic data of 2,4-dichloro-7-fluoroquinazoline, alongside related chloro- and nitro-substituted quinazoline and quinoline derivatives. Understanding the precise three-dimensional atomic arrangement of these scaffolds is paramount for rational drug design and the development of novel therapeutics.
Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the quinazoline core dictates the molecule's conformation, crystal packing, and, consequently, its interaction with biological targets. This guide provides a detailed look into the structural nuances of these compounds, supported by experimental data. While crystallographic data for 2,4-dichloro-7-nitroquinazoline is not publicly available, we present a comprehensive comparison with closely related structures to infer its potential solid-state properties.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 2,4-dichloro-7-fluoroquinazoline and a related 2,4-dichloroquinoline. These compounds provide a foundation for understanding the structural impact of substituent changes on the core heterocyclic system.
Table 1: Crystal Data and Structure Refinement
| Parameter | 2,4-dichloro-7-fluoroquinazoline[1] | 2,4-dichloroquinoline[2] |
| Empirical Formula | C₈H₃Cl₂FN₂ | C₉H₅Cl₂N |
| Formula Weight ( g/mol ) | 217.02 | 198.04 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.8257(3) | 10.3689(3) |
| b (Å) | 15.0664(9) | 11.9215(3) |
| c (Å) | 14.3453(6) | 13.6380(5) |
| β (°) | 95.102(5) | 98.937(3) |
| Volume (ų) | 823.59(9) | 1665.37(9) |
| Z | 4 | 8 |
| Temperature (K) | 293 | 120 |
| Radiation (λ in Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Density (calculated, g/cm³) | 1.750 | 1.579 |
| Absorption Coeff. (mm⁻¹) | 0.75 | 0.71 |
| R-factor (%) | 3.8 | 2.1 |
Table 2: Comparison of Molecular Properties for Isomeric Nitro-Derivatives (Computed)
| Parameter | 2,4-dichloro-5-nitroquinazoline[3] | 2,4-dichloro-6-nitroquinazoline[4] |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | C₈H₃Cl₂N₃O₂ |
| Molecular Weight ( g/mol ) | 243.96 | 243.96 |
| XLogP3 | 3.3 | 3.3 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
Experimental Protocols
The methodologies for the synthesis and X-ray crystallographic analysis of 2,4-dichloro-quinazoline derivatives are crucial for obtaining high-quality, reproducible data.
Synthesis and Crystallization of 2,4-dichloro-7-fluoroquinazoline[1]
-
Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione: 2-amino-4-fluorobenzoic acid is treated with sodium cyanate in an acidic aqueous solution. The resulting mixture is then basified with sodium hydroxide to induce cyclization, affording the dione intermediate.
-
Chlorination: The 7-fluoroquinazoline-2,4(1H,3H)-dione is refluxed overnight with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline. After removing the excess POCl₃, the residue is poured into an ice-water mixture to precipitate the crude 2,4-dichloro-7-fluoroquinazoline. The product is then filtered, washed with water, and dried.
-
Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization from acetone.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. Data are typically collected in a series of frames by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in crystallographic studies and the underlying chemical principles, the following diagrams are provided.
References
A Comparative Guide to Catalysts for Suzuki Reactions on Dichloronitroquinazolines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the functionalization of complex heterocyclic scaffolds like dichloronitroquinazolines is of paramount importance. The electron-withdrawing nature of the nitro group and the presence of two chlorine atoms present a challenging substrate for this transformation. The choice of catalyst is critical to achieving high yields and regioselectivity. This guide provides a comparative analysis of palladium catalyst systems for the Suzuki coupling on dichloronitroquinazolines, supported by available experimental data and generalized protocols for modern catalytic systems.
Performance Comparison of Catalyst Systems
The efficiency of the Suzuki reaction on dichloronitroquinazolines is highly dependent on the palladium catalyst system employed. Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) have been utilized, while modern systems involving bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are anticipated to offer superior performance, particularly for challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | DME/Ethanol | 80 (Microwave) | 3 | Moderate to Good | Traditional, readily available catalyst. May require higher catalyst loading and longer reaction times for deactivated chlorides.[1] |
| Buchwald Pre-catalyst (e.g., XPhos Pd G2) | XPhos (Bulky biaryl phosphine) | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane, or THF | Room Temp. to 110 | 1 - 12 | Expected High | Highly active for aryl chlorides, including electron-deficient and sterically hindered substrates. Allows for lower catalyst loading and milder reaction conditions. |
| NHC-Pd Pre-catalyst (e.g., PEPPSI™-IPr) | IPr (N-Heterocyclic Carbene) | K₃PO₄ or KOt-Bu | Dioxane or Isopropanol | Room Temp. to 100 | 1 - 8 | Expected High | Excellent for a wide range of substrates, including challenging heteroaryl chlorides. Known for high stability and efficiency.[2][3] |
Note: The data for Buchwald and NHC-Pd pre-catalysts are extrapolated based on their proven high efficiency for Suzuki-Miyaura couplings of other challenging dichloroheteroarenes and electron-deficient aryl chlorides. Direct comparative studies on dichloronitroquinazolines are not extensively reported in the literature.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are a representative protocol for a traditional catalyst system and a general protocol for modern, highly active pre-catalysts.
Protocol 1: Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from the synthesis of 4,7-diaryl-2-(2-methylprop-1-enyl)-6-nitroquinazolines.[1]
Materials:
-
4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline
-
Arylboronic acid (1.2 to 2 equivalents for monocoupling)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5 mol%)
-
Sodium Carbonate (Na₂CO₃) (3 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
Procedure:
-
To a microwave reactor vial, add 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline and Pd(PPh₃)₄.
-
Add DME to dissolve the solids under a nitrogen atmosphere and stir for 1 hour at room temperature.
-
In a separate vial, dissolve the arylboronic acid in ethanol and the sodium carbonate in water.
-
Add the arylboronic acid solution and the sodium carbonate solution to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate with microwaves at 300 W, heating to 80 °C for 3 hours.
-
After cooling, add water to the reaction mixture and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling using a Buchwald Pre-catalyst (e.g., XPhos Pd G2)
This is a general guideline adaptable for various Buchwald pre-catalysts, which are often more efficient for challenging substrates.
Materials:
-
Dichloronitroquinazoline
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
XPhos Pd G2 (or similar Buchwald pre-catalyst) (1 - 3 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2 - 3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloronitroquinazoline, arylboronic acid, the base (K₃PO₄ or Cs₂CO₃), and the XPhos Pd G2 pre-catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
References
A Comparative Guide to the Synthetic Validation of Substituted 7-Nitroquinazolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for the preparation of substituted 7-nitroquinazolines, a crucial scaffold in medicinal chemistry. Below, we evaluate two primary synthetic strategies: the construction of the quinazoline ring from a pre-functionalized nitro-aromatic precursor and the direct nitration of a pre-formed quinazoline core. This analysis is supported by experimental data from the literature to aid in the selection of an optimal synthetic route.
Comparison of Synthetic Strategies
The synthesis of substituted 7-nitroquinazolines can be broadly approached in two ways:
-
Route A: Synthesis from a Nitro-Substituted Precursor: This strategy involves the cyclization of a benzene ring already bearing a nitro group at the desired position to form the quinazoline core. This is a convergent approach where the key nitro-functionality is incorporated early in the synthetic sequence.
-
Route B: Direct Nitration of a Quinazoline Core: This is a divergent approach where a pre-synthesized substituted quinazoline is subjected to electrophilic nitration to introduce the nitro group.
| Feature | Route A: From Nitro-Substituted Precursor | Route B: Direct Nitration of Quinazoline Core |
| Regioselectivity | High: The position of the nitro group is predetermined by the starting material. | Moderate to Low: Direct nitration of the quinazoline ring typically yields a mixture of isomers. The expected order of reactivity for electrophilic substitution is positions 8 > 6 > 5 > 7.[1] This makes the isolation of the desired 7-nitro isomer challenging. |
| Yield | Generally Good to Excellent: Yields are often high as the cyclization reactions are typically efficient. | Potentially Low: The formation of multiple isomers and the potential for harsh reaction conditions can lead to lower yields of the target compound. |
| Scope & Versatility | Broad: A wide variety of substituted 7-nitroquinazolines can be prepared by choosing the appropriately substituted precursors. | Limited: The success of this route is highly dependent on the directing effects of the existing substituents on the quinazoline ring and their stability under nitrating conditions. |
| Purification | Generally Straightforward: The product is often the major component of the reaction mixture. | Challenging: Separation of regioisomers can be difficult and may require extensive chromatography. |
Experimental Protocols
Route A: Synthesis of a 7-substituted-4-anilinoquinazoline from a Nitro-Substituted Precursor (General Procedure)
This protocol is adapted from the synthesis of 6,7-disubstituted-4-anilinoquinazolines and can be applied to 7-nitro analogues.[2][3]
Step 1: Synthesis of the 4-Chloroquinazoline Intermediate
-
Nitration of the Benzoic Acid Derivative: A substituted benzoic acid is nitrated to introduce the nitro group at the desired position.
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group.
-
Cyclization: The resulting amino acid is cyclized with formamidine acetate to form the quinazolinone.
-
Chlorination: The quinazolinone is treated with a chlorinating agent (e.g., SOCl₂ or POCl₃) to yield the 4-chloroquinazoline.
Step 2: N-Arylation to form the 4-Anilinoquinazoline
-
A mixture of the 4-chloro-7-nitroquinazoline derivative (1 equivalent) and the desired aniline (1.5 equivalents) is heated in a suitable solvent such as isopropanol or DMF.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or crushed ice.
-
The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of substituted quinazolines, highlighting the efficiency of building the core from substituted precursors.
| Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| N-Arylation | 4-Chloro-6,7-dimethoxyquinazoline | N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | 3-bromoaniline, i-PrOH, reflux | 87 | [2] |
| N-Arylation | 4-Chloro-6,7-dimethoxyquinazoline | N-(3-bromo-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 3-bromo-4-fluoroaniline, i-PrOH, reflux | 81 | [2] |
| Reductive Cyclization | 4-Chloro-3-nitrobenzaldehyde | 7-Chloroquinazoline | Fe, formamide, reflux | Estimated 60-80 | [4] |
Visualization of Synthetic Workflow and Logic
Caption: Workflow for the synthesis of 7-nitroquinazolines via the precursor method.
Caption: Comparison of regioselectivity and yield between the two synthetic routes.
References
A Comparative Guide to Analytical Standards for 2,4-Dichloro-7-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical standards for 2,4-dichloro-7-nitroquinazoline, a key intermediate in the synthesis of several pharmaceuticals, including the targeted cancer therapy drug Afatinib. Due to the limited commercial availability of a certified reference standard for this specific compound, this guide also evaluates potential alternatives and provides protocols for the preparation and characterization of an in-house standard.
Introduction
This compound is a highly reactive intermediate crucial for the synthesis of various 4,7-disubstituted quinazoline derivatives with significant therapeutic potential. Its role as a precursor to Afatinib, an irreversible inhibitor of the ErbB family of receptors, underscores the importance of well-characterized analytical standards for quality control and impurity profiling in drug development. This guide aims to provide researchers with the necessary information to select or prepare a suitable analytical standard for their work.
Comparison of Analytical Standards
Table 1: Comparison of this compound and Alternatives
| Feature | This compound (In-house Standard) | 2,4-Dichloro-6,7-dimethoxyquinazoline | 2,4-Dichloro-6-methoxyquinazoline |
| CAS Number | 129112-65-8 | 27631-29-4 | 105763-77-7 |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | C₁₀H₈Cl₂N₂O₂ | C₉H₆Cl₂N₂O |
| Molecular Weight | 244.03 g/mol | 259.09 g/mol | 229.06 g/mol |
| Purity | Dependent on synthesis and purification | Typically ≥97% | Typically ≥97% |
| Availability | Requires in-house synthesis | Commercially available | Commercially available |
| Key Use | Direct intermediate for specific syntheses (e.g., Afatinib) | Intermediate for various quinazoline derivatives | Intermediate for various quinazoline derivatives |
Experimental Data and Protocols
Synthesis and Characterization of In-house this compound Standard
For laboratories requiring a standard for this compound, in-house preparation and characterization are necessary. A detailed synthesis is reported in the literature, which can be adapted for this purpose.
Experimental Workflow for In-house Standard Preparation
A Comparative Guide to the Kinase Inhibitory Profile of 7-Nitroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitory profiles of a series of novel 7-nitroquinazoline derivatives. The information presented is intended to aid researchers in understanding the structure-activity relationships of these compounds and to inform the development of new kinase inhibitors. The experimental data summarized below highlights the potency and selectivity of these compounds, primarily against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Comparative Kinase Inhibition and Cytotoxicity
The following table summarizes the in vitro inhibitory activity of a series of 7-nitro-quinazolin-4(3H)-one derivatives against VEGFR-2 and their cytotoxic effects on various human cancer cell lines. The data reveals the impact of different substitutions on the terminal phenyl ring on the compounds' biological activity.
| Compound ID | R-group on Terminal Phenyl | VEGFR-2 IC50 (nM)[1] | EGFR IC50 (nM)[1] | Cytotoxicity IC50 (µM)[1] | ||
| MCF-7 | HepG-2 | K-562 | ||||
| 9a | H | 80.036 | 65.337 | 0.2824 | 0.1871 | 0.3858 |
| 9b | 4-F | 19.320 | 11.411 | 0.2090 | 0.1944 | 0.1902 |
| 9c | 4-Cl | 67.623 | 48.733 | 0.5401 | 0.8461 | 0.5388 |
| 9d | 4-Br | 58.003 | 33.541 | 0.2042 | 0.3227 | 0.6551 |
| 9e | 4-CH3 | 66.436 | 41.225 | 0.2314 | 0.5891 | 0.3469 |
| Sorafenib | (Reference) | 87.993 | 90.252 | 0.1283 | 0.0844 | 0.0606 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)[1]
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the 7-nitroquinazoline derivatives against VEGFR-2 and EGFR kinases.
-
Assay Principle: The assay quantifies the ability of the test compounds to inhibit the phosphorylation of a substrate by the target kinase. The remaining ATP after the kinase reaction is measured, and a decrease in ATP consumption corresponds to higher inhibitory activity.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 and EGFR kinase domains.
-
Substrate: Poly (Glu, Tyr) 4:1.
-
ATP (Adenosine triphosphate).
-
Test compounds (7-nitroquinazoline derivatives).
-
Sorafenib (reference inhibitor).
-
Kinase assay buffer (specific composition depends on the kinase, but generally includes a buffer, MgCl2, and a reducing agent like DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
96-well or 384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Add the diluted compounds to the wells of the assay plate. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background signal.
-
Add the kinase and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent such as the ADP-Glo™ system. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)[1]
This protocol describes the method used to assess the cytotoxic effects of the 7-nitroquinazoline derivatives on cancer cell lines.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, K-562).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (7-nitroquinazoline derivatives).
-
Doxorubicin or Sorafenib (reference cytotoxic drug).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle-treated control group.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their evaluation.
Caption: Simplified EGFR and VEGFR-2 signaling pathways and the point of inhibition.
Caption: General experimental workflow for evaluating 7-nitroquinazoline kinase inhibitors.
References
cytotoxicity assays for novel compounds derived from 2,4-dichloro-7-nitroquinazoline
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of novel compounds derived from the quinazoline scaffold, with a focus on structures analogous to 2,4-dichloro-7-nitroquinazoline. Due to a lack of publicly available data on the specific cytotoxicity of this compound derivatives, this guide presents findings from structurally related 2,4-disubstituted and 6- or 7-nitroquinazoline compounds to provide a valuable comparative context.
This guide summarizes quantitative data from various studies, details experimental protocols for key cytotoxicity assays, and visualizes experimental workflows and relevant signaling pathways to support further research and development in this promising area of anticancer drug discovery.
Comparative Cytotoxic Activity of Quinazoline Derivatives
The cytotoxic potential of quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted quinazoline derivatives against a panel of human cancer cell lines, as determined by the MTT assay.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitro-4-substituted Quinazolines | |||
| Compound 6c (a 6-nitroquinazoline derivative) | HCT-116 (Colon) | Not Specified | [1] |
| A549 (Lung) | Not Specified | [1] | |
| 4,6-Disubstituted quinazoline V | BT474 (Ductal Carcinoma) | 0.081 | [1] |
| Quinazoline chalcone derivative VI | MDCK II BCRP (Kidney) | 0.39 | [1] |
| 2,4-Disubstituted Quinazolines | |||
| 2-Chloroquinazoline derivative 16 | Various | Micromolar Range | [2] |
| Quinazoline-oxymethyltriazole 8a (48h) | HCT-116 (Colon) | 10.72 | [3] |
| Quinazoline-oxymethyltriazole 8a (72h) | HCT-116 (Colon) | 5.33 | [3] |
| Quinazoline-oxymethyltriazole 8a (72h) | MCF-7 (Breast) | 12.96 | [3] |
| Quinazoline-oxymethyltriazole 8f (48h) | MCF-7 (Breast) | 21.29 | [3] |
| Quinazoline-oxymethyltriazole 8k (72h) | MCF-7 (Breast) | 11.32 | [3] |
| Other Relevant Quinazoline Derivatives | |||
| Quinazolinone Schiff base 30 | MCF-7 (Breast) | Substantial Inhibition | [2] |
| Quinazolinone Schiff base 31 | MCF-7 (Breast) | Substantial Inhibition | [2] |
| Quinazoline-2,4,6-triamine 3e | HCT-15, SKOV-3, MDA-MB-231 | 4.5 - 15.5 | [4] |
| Quinazoline-2,4,6-triamine 3f | HCT-15, SKOV-3, MDA-MB-231 | 4.5 - 15.5 | [4] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited in the literature are provided below. These protocols are fundamental for assessing the cytotoxic potential of novel chemical entities.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds (novel quinazoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinazoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plates at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100. The spontaneous release is from untreated cells, and the maximum release is typically induced by a lysis buffer provided in the kit.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the evaluation process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Many quinazoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a point of inhibition by quinazoline derivatives.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-7-nitroquinazoline: A Guide for Laboratory Professionals
The proper disposal of 2,4-dichloro-7-nitroquinazoline, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This substance should be treated as hazardous chemical waste, and researchers must adhere to strict protocols to mitigate risks. This guide provides essential information on the safe handling and disposal of this compound, tailored for research scientists and drug development professionals.
Hazard Summary and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally related compounds suggest it should be handled with care. Quinoline derivatives can be toxic and irritating.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound, especially during disposal.
| PPE Category | Required Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and dust.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[1][6] |
| Body Protection | Laboratory coat with long sleeves | Minimizes skin exposure.[1][6] |
| Respiratory Protection | NIOSH-approved respirator | Necessary if there is a risk of generating dust or aerosols.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through an approved hazardous waste program.[5] Do not dispose of this compound down the drain or in regular trash.[4]
-
Segregation of Waste : All materials contaminated with this compound, including excess compound, contaminated labware (e.g., pipette tips, gloves, wipes), and cleaning materials, must be segregated from other waste streams.[4][5] It is crucial to keep halogenated organic waste separate from non-halogenated waste.[4]
-
Waste Collection :
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][5] Also, list any other chemical components and their approximate concentrations.
-
Storage : Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[1]
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[4]
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the table above.[4]
-
Contain the Spill :
-
Clean the Spill : Carefully collect all contaminated materials and place them in the designated hazardous waste container.[4]
-
Decontaminate the Area : Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,4-Dichloro-7-nitroquinazoline
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 2,4-Dichloro-7-nitroquinazoline, a chemical compound requiring stringent safety protocols. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber for extended contact).[3] | Handle with impervious gloves. |
| Flame-resistant lab coat.[3] | Must be fully buttoned. | |
| Chemical-resistant apron or coveralls for splash hazards.[3] | --- | |
| Respiratory Protection | Air-purifying respirator (APR) with organic vapor cartridges. | To be used in a certified chemical fume hood.[3] |
| Foot Protection | Chemical-resistant, closed-toe shoes or boots.[3][4] | Safety boots may be required where there is a danger of chemical splashing.[5] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.
-
Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure adequate ventilation and that safety showers and eyewash stations are readily accessible.[2][3]
-
Handling Procedures : Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust or vapors.[6][8] Wash hands thoroughly after handling.[8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.[2]
Operational and Disposal Plans
A systematic approach to operations and waste disposal is mandatory.
Experimental Workflow:
Caption: This diagram outlines the procedural steps for safely handling this compound.
Disposal Plan:
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[9]
-
Waste Segregation : Do not mix with non-halogenated waste.[10] Collect in designated, properly labeled, and sealed containers.[11][12]
-
Container Management : Use sturdy, leak-proof containers.[11] Keep containers closed when not in use and store in a designated, safe area.[12]
-
Rinsate Collection : The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[11]
-
Disposal Request : When the waste container is full, arrange for pickup by a certified hazardous waste disposal service.
Caption: This diagram illustrates the step-by-step process for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. hsa.ie [hsa.ie]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
